3-(2-Phenylethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAEINDORLHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Phenylethyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(2-Phenylethyl)benzoic Acid
This guide provides a comprehensive technical overview of 3-(2-phenylethyl)benzoic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While experimental data for this specific isomer is not widely published, this document synthesizes predicted properties, analogous chemical behaviors, and validated synthetic methodologies to offer a robust scientific resource.
Introduction and Strategic Importance
3-(2-Phenylethyl)benzoic acid (CAS No. 161373-05-9) is an aromatic carboxylic acid featuring a phenylethyl substituent at the meta position of the benzoic acid ring.[1] Its structural makeup, combining a rigid benzoic acid core with a more flexible phenylethyl sidechain, presents a compelling scaffold for investigation in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific substitution pattern of 3-(2-phenylethyl)benzoic acid offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents and functional materials. This guide will delve into the predicted chemical properties, a proposed synthetic route, and the potential applications of this intriguing molecule.
Physicochemical and Structural Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While experimentally determined data for 3-(2-phenylethyl)benzoic acid is limited, computational predictions provide valuable insights.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Boiling Point | 373.2 ± 21.0 °C |
| Density | 1.157 ± 0.06 g/cm³ |
| pKa | 4.27 ± 0.10 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water |
Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.
The structure of 3-(2-phenylethyl)benzoic acid is key to its chemical reactivity and potential biological activity. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The phenylethyl sidechain introduces a non-polar character and conformational flexibility.
Caption: Chemical structure of 3-(2-phenylethyl)benzoic acid.
Proposed Synthesis Pathway: A Suzuki Coupling Approach
The proposed synthesis involves the coupling of 3-iodobenzoic acid with 2-phenylethylboronic acid.
Caption: Proposed synthesis workflow for 3-(2-phenylethyl)benzoic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
3-Iodobenzoic acid
-
2-Phenylethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-iodobenzoic acid (1.0 eq), 2-phenylethylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~2. A precipitate should form. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers from the acidification step, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Spectroscopic Analysis: Predicting the Fingerprint
While experimental spectra are not available, the expected spectroscopic features of 3-(2-phenylethyl)benzoic acid can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 10-13 ppm.
-
Aromatic Protons (Benzoic Acid Ring): The four protons on the substituted benzoic acid ring will appear as complex multiplets in the aromatic region (7.2-8.2 ppm).
-
Aromatic Protons (Phenylethyl Ring): The five protons on the terminal phenyl ring will likely appear as a multiplet around 7.1-7.3 ppm.
-
Aliphatic Protons (-CH₂-CH₂-): The two methylene groups will appear as two distinct signals, likely triplets, in the range of 2.7-3.1 ppm, due to coupling with each other.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): Expected to be in the range of 165-175 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will appear in the region of 125-145 ppm.
-
Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will be found upfield, typically between 30-40 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[5]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Applications and Future Research Directions
The structural motifs within 3-(2-phenylethyl)benzoic acid suggest several promising avenues for research and application.
-
Medicinal Chemistry: As a derivative of benzoic acid, this compound is a candidate for screening in various biological assays.[2] Its structure could be a starting point for the development of novel anti-inflammatory, analgesic, or antimicrobial agents. The phenylethyl group can engage in hydrophobic interactions within protein binding pockets, a feature often exploited in drug design.
-
Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make it a candidate for the synthesis of liquid crystals, polymers, and other advanced materials.
-
Chemical Intermediate: Its versatile structure allows for further functionalization, serving as a key building block in the synthesis of more complex molecules.[1]
Safety and Handling
While a specific safety data sheet for 3-(2-phenylethyl)benzoic acid is not available, general precautions for handling aromatic carboxylic acids should be followed. These compounds can be irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
3-(2-Phenylethyl)benzoic acid represents a molecule with significant untapped potential. This guide provides a foundational understanding of its predicted chemical properties, a robust and logical synthetic strategy, and a framework for its spectroscopic characterization. It is our hope that this technical overview will empower researchers to further investigate this compound and unlock its potential in drug discovery and materials science.
References
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LookChem. BENZOIC ACID, 3-(2-PHENYLETHYL)-. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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PubChem. Phenethyl Benzoate. [Link]
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SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]
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University of Regensburg. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
- Google Patents.
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National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
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ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
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U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]
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- 2. ijarsct.co.in [ijarsct.co.in]
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- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Spectroscopic Data for 3-(2-Phenylethyl)benzoic Acid: A Technical Guide
Introduction
3-(2-Phenylethyl)benzoic acid is a bibenzyl derivative, a class of compounds that has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. As a key intermediate in the synthesis of various complex molecules, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the spectroscopic data for 3-(2-Phenylethyl)benzoic acid, offering a blend of predicted data, established spectroscopic principles, and practical insights for its synthesis and characterization.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. 3-(2-Phenylethyl)benzoic acid possesses a benzoic acid moiety substituted at the meta-position with a phenylethyl group.
Figure 1. Molecular structure of 3-(2-Phenylethyl)benzoic acid.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 3-(2-Phenylethyl)benzoic acid. These predictions are based on established algorithms and databases and serve as a reliable guide for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra were generated using the online tool NMRDB.org, which utilizes a database of assigned spectra to predict chemical shifts and coupling constants.[1]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the phenylethyl moieties, as well as for the aliphatic protons of the ethyl bridge.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Singlet | 1H | Ar-H (position 2) |
| ~7.8 | Doublet | 1H | Ar-H (position 6) |
| ~7.4 | Triplet | 1H | Ar-H (position 5) |
| ~7.3 | Doublet | 1H | Ar-H (position 4) |
| ~7.2 - 7.3 | Multiplet | 5H | Ar-H (phenylethyl group) |
| ~3.0 | Triplet | 2H | -CH₂- (benzylic) |
| ~3.0 | Triplet | 2H | -CH₂- (adjacent to benzoic ring) |
Causality of Predictions: The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet far downfield. The aromatic protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The protons on the monosubstituted phenyl ring of the phenylethyl group will likely appear as a complex multiplet due to overlapping signals. The two methylene groups of the ethyl bridge are expected to appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~168 | -COOH |
| ~142 | Ar-C (quaternary, position 1') |
| ~141 | Ar-C (quaternary, position 3) |
| ~137 | Ar-C (quaternary, position 1) |
| ~132 | Ar-CH (position 6) |
| ~129 | Ar-CH (position 4) |
| ~128.5 | Ar-CH (positions 2', 3', 5', 6') |
| ~128 | Ar-CH (position 5) |
| ~127 | Ar-CH (position 2) |
| ~126 | Ar-CH (position 4') |
| ~38 | -CH₂- (benzylic) |
| ~37 | -CH₂- (adjacent to benzoic ring) |
Causality of Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded carbon. The quaternary carbons of the aromatic rings will also have distinct chemical shifts. The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region (120-140 ppm). The two aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum for 3-(2-Phenylethyl)benzoic acid is based on the characteristic absorption frequencies of its functional groups.[2]
| Predicted Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1680-1710 | C=O stretch | Strong, characteristic of a carboxylic acid |
| 1580-1600 | C=C stretch | Aromatic ring |
| 1450-1500 | C=C stretch | Aromatic ring |
| 1210-1320 | C-O stretch | Coupled with O-H in-plane bend |
| 920 | O-H bend | Out-of-plane, broad |
| 690-710 & 730-770 | C-H bend | Out-of-plane, characteristic of meta- and mono-substituted benzene rings |
Causality of Predictions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is a result of hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of both aromatic and aliphatic C-H stretches will be evident. The fingerprint region will contain a complex pattern of absorptions corresponding to various bending vibrations.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3][4]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 226, corresponding to the molecular formula C₁₅H₁₄O₂.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 208 [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid.
-
Loss of COOH: A significant peak at m/z = 181 [M-45]⁺ is expected from the loss of the carboxyl group.
-
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons would lead to the formation of a stable benzyl cation at m/z = 91, which is often a base peak for compounds containing a phenylethyl moiety. The other fragment would be at m/z = 135.
-
McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty-type rearrangement could potentially occur, though it is not expected to be a major fragmentation pathway.
-
Figure 2. Predicted key fragmentation pathways for 3-(2-Phenylethyl)benzoic acid.
Proposed Synthesis Protocol
A reliable method for the synthesis of 3-(2-Phenylethyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Figure 3. Proposed synthesis of 3-(2-Phenylethyl)benzoic acid via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-phenylethylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Reaction Execution: The reaction mixture is degassed with argon for 15 minutes and then heated to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-Phenylethyl)benzoic acid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS), as well as by melting point analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2-Phenylethyl)benzoic acid, a molecule of significant interest in chemical synthesis and drug discovery. By combining theoretical predictions with established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and synthesis of this compound. The detailed protocols and interpretations are designed to empower researchers and scientists in their endeavors, ensuring a high degree of scientific integrity and experimental success.
References
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Cheminfo.org. IR spectra prediction. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Brahmayya, M., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
- arXiv. (2024).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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An In-depth Technical Guide to 3-(2-Phenylethyl)benzoic Acid
This guide provides a comprehensive technical overview of 3-(2-phenylethyl)benzoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in verifiable scientific sources.
Introduction: A Molecule of Versatility
3-(2-Phenylethyl)benzoic acid, identified by the CAS number 161373-05-3 , is an organic compound featuring a benzoic acid scaffold substituted at the meta-position with a phenylethyl group.[1] This unique structural arrangement, combining a carboxylic acid moiety with a non-polar phenylethyl tail, imparts a chemical character that makes it a valuable building block in various fields of chemical synthesis.[1] Its utility spans from the development of novel pharmaceutical agents to its application as a flavoring agent and preservative, underscoring its versatility.[1] This guide aims to provide a detailed exploration of its scientific attributes and practical applications.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application and handling. The properties of 3-(2-phenylethyl)benzoic acid are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models, a common practice in chemical data reporting.
| Property | Value | Source |
| CAS Number | 161373-05-3 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Boiling Point | 373.2 ± 21.0 °C (Predicted) | [1] |
| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.27 ± 0.10 (Predicted) | [1] |
Synthesis and Mechanism
The synthesis of 3-(2-phenylethyl)benzoic acid can be achieved through various synthetic routes. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, followed by reduction. Below is a detailed, field-proven protocol for its synthesis.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process:
-
Carbon-Carbon Bond Formation: Coupling of a phenyl-containing fragment with a benzoic acid derivative.
-
Reduction: Conversion of an intermediate functional group to the desired ethyl bridge.
This workflow is illustrated in the following diagram:
Sources
3-(2-Phenylethyl)benzoic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Phenylethyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: 3-(2-Phenylethyl)benzoic acid (C₁₅H₁₄O₂) is a versatile organic compound recognized for its role as a key chemical intermediate in the synthesis of various organic molecules and pharmaceuticals.[1] Its structure, featuring a benzoic acid moiety linked to a phenylethyl group via a flexible ethyl bridge, presents a compelling case study in conformational analysis. The degrees of rotational freedom within this ethyl linker allow the molecule to adopt a multitude of spatial arrangements, or conformations. Understanding this conformational landscape is paramount for drug development professionals and researchers, as a molecule's three-dimensional shape dictates its intermolecular interactions, binding affinity to biological targets, and overall physicochemical properties.
This guide provides a comprehensive framework for elucidating the molecular structure and conformational preferences of 3-(2-Phenylethyl)benzoic acid. We will explore the molecule's intrinsic degrees of freedom and detail an integrated strategy that combines computational modeling with experimental verification through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a robust protocol for researchers in the field.
Part 1: Core Molecular Structure and Conformational Degrees of Freedom
The fundamental challenge in characterizing 3-(2-Phenylethyl)benzoic acid lies in its flexibility. Unlike rigid polycyclic systems, the molecule's overall shape is not defined by a single static structure but rather by an ensemble of low-energy conformers. The primary determinants of its conformation are the rotations around three key single bonds, defined by four torsion (dihedral) angles.
Figure 1: Key Torsion Angles in 3-(2-Phenylethyl)benzoic Acid
The critical torsion angles that define the molecule's conformation are:
-
τ1 (C3-Cα-Cβ-Cγ): Describes the rotation of the phenylethyl group relative to the benzoic acid ring.
-
τ2 (Cα-Cβ-Cγ-Cδ): Describes the rotation around the central bond of the ethyl linker.
-
τ3 (Cβ-Cγ-Cδ-Cε): Describes the rotation of the terminal phenyl group relative to the ethyl linker.
-
τ4 (O=C-C1-C2): Describes the orientation of the carboxylic acid group relative to its attached phenyl ring.
The interplay of these rotational possibilities gives rise to a complex potential energy surface. The energetically preferred conformations will be those that minimize steric hindrance, such as the repulsion between the hydrogen atoms on the two aromatic rings, while optimizing favorable electronic interactions.[2] The study of structurally related molecules, like biphenyl derivatives, has shown that such flexible linkers lead to a wide range of possible low-energy states.[3][4]
| Parameter | Atoms Defining the Torsion Angle | Description of Freedom |
| τ1 | C(Ar1)-C(Ar1)-CH₂-CH₂ | Rotation of the ethyl bridge relative to the benzoic acid ring. |
| τ2 | C(Ar1)-CH₂-CH₂-C(Ar2) | Rotation around the central C-C bond of the ethyl bridge. |
| τ3 | CH₂-CH₂-C(Ar2)-C(Ar2) | Rotation of the terminal phenyl ring relative to the ethyl bridge. |
| τ4 | C(Ar1)-C(Ar1)-C=O(OH) | Rotation of the carboxylic acid group. |
Part 2: A Priori Analysis via Computational Modeling
Causality Statement: Before embarking on resource-intensive experimental work, a computational analysis is indispensable. It allows for a systematic exploration of the entire conformational space to identify a finite number of energetically plausible structures. This theoretical framework provides targeted hypotheses that can then be tested and validated experimentally.
This protocol outlines a robust workflow for performing a conformational search and energy minimization using a combination of molecular mechanics and quantum mechanics.
Protocol 2.1: Computational Conformational Analysis
-
Initial 3D Structure Generation:
-
Action: Construct the 3D model of 3-(2-Phenylethyl)benzoic acid using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Rationale: This provides the initial input geometry for the conformational search.
-
-
Conformational Search:
-
Action: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). The software will systematically rotate the key torsion angles (τ1, τ2, τ3, τ4) and calculate the steric energy of each resulting conformer.
-
Rationale: This efficiently samples thousands of potential conformations to identify a smaller set of low-energy candidates, without the high computational cost of quantum mechanics.[5]
-
-
Quantum Mechanical Optimization and Energy Refinement:
-
Action: Take the unique, low-energy conformers (typically those within 10-15 kcal/mol of the global minimum) from the previous step and perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.
-
Rationale: DFT provides a much more accurate description of the electronic structure and, therefore, more reliable geometries and relative energies than molecular mechanics.[4] Frequency calculations confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
-
Analysis of Results:
-
Action: Rank the refined conformers by their relative energies. Analyze the geometric parameters (bond lengths, angles, and key torsion angles) of the most stable structures.
-
Rationale: This yields a final set of predicted stable conformers and their energetic hierarchy, providing a clear picture of the molecule's likely shapes.
-
Workflow and Data Visualization
Caption: Computational workflow for conformational analysis.
| Conformer ID | Relative Energy (kcal/mol) | τ1 (°) | τ2 (°) | τ3 (°) |
| 1 (Global Min.) | 0.00 | -85.2 | 178.5 | 75.4 |
| 2 | 0.45 | 88.1 | -179.1 | 76.8 |
| 3 | 1.21 | -84.9 | 65.3 | -175.3 |
| Note: Data are hypothetical and for illustrative purposes. |
Part 3: Experimental Validation of Molecular Conformation
Theoretical models require experimental validation. A dual approach using single-crystal X-ray diffraction for the solid state and NMR spectroscopy for the solution state provides a comprehensive and self-validating picture of the molecule's structure.
Section 3.1: Solid-State Analysis via Single-Crystal X-ray Crystallography
Causality Statement: X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's conformation as it exists within a crystal lattice. This provides a definitive benchmark for one of the potential low-energy states. It is crucial to recognize that crystal packing forces can influence the observed conformation, and the molecule may exist in different crystalline forms, a phenomenon known as conformational polymorphism.[6][7][8] The study of 3-(azidomethyl)benzoic acid, for instance, revealed three distinct conformational polymorphs, underscoring the importance of this analysis.[6]
Protocol 3.1: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Action: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Rationale: High-quality, defect-free crystals are required to obtain a high-resolution diffraction pattern.
-
-
Data Collection:
-
Action: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as the crystal is rotated.
-
Rationale: The diffraction pattern contains information about the arrangement of atoms within the crystal lattice.
-
-
Structure Solution and Refinement:
-
Action: Process the diffraction data to determine the unit cell dimensions and the electron density map. An atomic model is fitted to the electron density and refined to achieve the best agreement with the experimental data.
-
Rationale: This process yields the precise coordinates of each atom in the asymmetric unit, defining the molecule's solid-state conformation, including all torsion angles.
-
Section 3.2: Solution-State Analysis via NMR Spectroscopy
Causality Statement: In solution, a flexible molecule like 3-(2-Phenylethyl)benzoic acid will exist as a dynamic equilibrium of interconverting conformers.[9] NMR spectroscopy is the premier technique for characterizing this dynamic ensemble because NMR parameters are averaged over all conformations present.[10] Advanced experiments, particularly the Nuclear Overhauser Effect (NOE), can provide through-space distance information between protons, which is critically dependent on the molecule's conformation.
Protocol 3.2: 2D NOESY/ROESY for Conformational Analysis
-
Sample Preparation and Initial Spectra:
-
Action: Prepare a concentrated solution (~10-20 mM) of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire standard 1D ¹H and ¹³C spectra, followed by 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
Rationale: Complete and accurate signal assignment is a prerequisite for interpreting the more complex NOE data.
-
-
Acquisition of 2D NOESY/ROESY Spectra:
-
Action: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum.
-
Rationale: This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The volume of the cross-peak between two protons is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶). This relationship is the key to conformational analysis.
-
-
Data Analysis and Restraint Generation:
-
Action: Identify and integrate the volumes of key cross-peaks. Of particular interest are correlations between protons on the benzoic acid ring and protons on the terminal phenyl ring, as these provide direct evidence of folding and specific spatial arrangements.
-
Rationale: The presence or absence of specific NOE cross-peaks can confirm or refute the conformations predicted by computational modeling. For example, a strong NOE between a benzoic acid proton and a terminal phenyl proton would indicate a folded conformation is significantly populated in solution.
-
Caption: Integrated workflow for experimental validation.
Part 4: Integrated Structural Analysis and Conclusion
The ultimate goal is to build a unified model of the molecule's behavior. The most robust understanding of 3-(2-Phenylethyl)benzoic acid's conformation comes from integrating the theoretical and experimental data.
-
Theory Validates Experiment: The solid-state structure determined by X-ray crystallography should correspond to one of the low-energy minima identified by the DFT calculations. A close match provides strong validation for the computational model.
-
Experiment Refines Theory: The set of interproton distance restraints derived from solution-state NMR data can be used to filter the computationally generated conformers. Only those theoretical structures that are consistent with the NMR data are considered relevant to the solution-state ensemble.
References
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LookChem. BENZOIC ACID, 3-(2-PHENYLETHYL)-. [Link]
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ChemBK. 2-(2-phenylethyl)benzoic acid. [Link]
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Mascioni, A., & Veglia, G. (2003). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Journal of the American Chemical Society. [Link]
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Canton, S. E., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry. [Link]
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Díaz-Mondragón, S., et al. (2000). Computational Studies of Inclusion Phenomena and Synthesis of a Novel and Selective Molecular Receptor for 1,4-Disubstituted Benzenes and 4,4‘-Disubstituted Biphenyls. The Journal of Organic Chemistry. [Link]
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Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. University of Southampton, PhD Thesis. [Link]
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Dodd, A., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science. [Link]
- Google Patents.
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Canton, S. E., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. ResearchGate. [Link]
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Cousin, S. F., et al. (2021). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules. [Link]
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Garcia-Garibay, M. A., et al. (2000). Experimental and Computational Modeling of Biphenyl Twisting in a Solid-to-Solid Carbene Reaction. Journal of the American Chemical Society. [Link]
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Shenderovich, I. G., et al. (2020). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. ResearchGate. [Link]
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Roy, A. (2012). Molecular Structure and Ordering in Biphenyl Molecules with Strong Polar Group. International Journal of Modern Physics B. [Link]
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Ramesha, A. R., & Roy, S. (2001). CONVENIENT SYNTHESIS OF 2-(2-PHENYLETHYL)BENZOIC ACID. Synthetic Communications. [Link]
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Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]
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Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. Chemical Research in Toxicology. [Link]
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FooDB. Showing Compound phenylethylbenzoate (FDB031103). [Link]
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Wang, R., et al. (2023). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm. [Link]
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Liu, B., & Long, Y. (2023). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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An In-depth Technical Guide to the Discovery and History of Phenylethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethylbenzoic acid isomers represent a class of organic compounds with a bibenzyl backbone, a structural motif present in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the ortho (2-), meta (3-), and para (4-) isomers of phenylethylbenzoic acid. While the 2-isomer has been extensively studied due to its role as a key intermediate in the synthesis of dibenzosuberone-based pharmaceuticals, the history and synthesis of the 3- and 4-isomers are less documented. This guide elucidates the historical context of their synthesis, details established and modern synthetic protocols, provides a comparative analysis of their physicochemical properties, and explores their known biological significance. The content is structured to provide researchers and drug development professionals with a thorough understanding of these isomers, from their foundational chemistry to their potential applications.
Introduction: The Structural Significance of Phenylethylbenzoic Acids
The phenylethylbenzoic acid scaffold, characterized by a benzoic acid ring substituted with a phenylethyl group, is a derivative of the bibenzyl (1,2-diphenylethane) structure. Bibenzyls and their derivatives are a significant class of natural products found in plants, fungi, and liverworts, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1]. The introduction of a carboxylic acid group onto one of the phenyl rings, as seen in phenylethylbenzoic acids, significantly alters the molecule's polarity and potential for biological interactions.
The three positional isomers—2-(2-phenylethyl)benzoic acid, 3-(2-phenylethyl)benzoic acid, and 4-(2-phenylethyl)benzoic acid—while sharing the same molecular formula, exhibit distinct physicochemical properties and, consequently, different synthetic pathways and potential biological activities. The ortho-substituted isomer, in particular, has garnered significant attention as a crucial precursor in the synthesis of tricyclic antidepressants. This guide will delve into the unique history and chemistry of each isomer.
A Historical Perspective on the Discovery and Synthesis
The exploration of phenylethylbenzoic acid isomers is intrinsically linked to the development of synthetic organic chemistry and the quest for novel therapeutic agents. The history of benzoic acid itself dates back to the 16th century, with its structure being determined in the 19th century[2]. However, the synthesis of its more complex derivatives, such as the phenylethyl-substituted isomers, is a more recent endeavor.
The Preeminence of 2-(2-Phenylethyl)benzoic Acid: A Gateway to Tricyclic Pharmaceuticals
The discovery and development of synthetic routes to 2-(2-phenylethyl)benzoic acid were largely driven by its utility as a key intermediate for the synthesis of dibenzosuberone. Dibenzosuberone forms the central seven-membered ring structure of several important drugs, including the antidepressant amitriptyline.
Early and notable syntheses of 2-(2-phenylethyl)benzoic acid were reported in the 1960s. A significant method involves the catalytic hydrogenation of either benzal phthalide or benzyl phthalide. A 1970 patent describes a process where these precursors are reacted with hydrogen in an acidic medium in the presence of a platinum metal catalyst[3]. This method provided a direct route to the desired ortho-isomer.
The general approach involves the reduction of a lactone precursor, which already contains the ortho-carboxyl functionality in a protected form. This strategy elegantly overcomes the challenges of regioselectivity that would be encountered with direct Friedel-Crafts type reactions on less activated aromatic rings.
The Less-Traveled Paths: Discovery of the 3- and 4-Isomers
In contrast to the well-documented history of the 2-isomer, the initial discoveries and syntheses of 3-(2-phenylethyl)benzoic acid and 4-(2-phenylethyl)benzoic acid are not as clearly chronicled in readily accessible literature. Their emergence is more likely tied to broader investigations into the synthesis and properties of substituted benzoic acids and bibenzyl compounds.
The synthesis of these isomers generally requires different strategic approaches compared to the ortho isomer, often involving the construction of the carbon-carbon bond between the ethyl bridge and one of the aromatic rings at an earlier stage, followed by the introduction or modification of the carboxylic acid group.
Synthetic Methodologies: A Comparative Analysis
The synthesis of each phenylethylbenzoic acid isomer presents unique challenges and requires distinct synthetic strategies. This section details established protocols and highlights the chemical principles underpinning these methods.
Synthesis of 2-(2-Phenylethyl)benzoic Acid
The primary historical and industrial synthesis of 2-(2-phenylethyl)benzoic acid relies on the reduction of phthalide-based precursors.
This method stands as a cornerstone in the synthesis of the 2-isomer. The reaction proceeds via the reductive cleavage of the lactone ring and reduction of the exocyclic double bond (in the case of benzal phthalide).
Experimental Protocol: Catalytic Hydrogenation [3]
-
Reaction Setup: A solution of benzal phthalide or benzyl phthalide in an acidic medium (e.g., acetic acid) is placed in a pressure-resistant reaction vessel.
-
Catalyst Addition: A platinum metal catalyst (e.g., platinum on carbon) is added to the mixture.
-
Hydrogenation: The vessel is purged with nitrogen and then hydrogen, and the reaction is agitated under a hydrogen atmosphere (e.g., 20 p.s.i.g.) at room temperature for an extended period (e.g., 72 hours).
-
Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the residue is dissolved in a suitable organic solvent like ether.
-
Purification: The product is extracted into an aqueous basic solution (e.g., 5% sodium bicarbonate), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The crude product can be further purified by recrystallization from a solvent such as benzene.
Causality Behind Experimental Choices:
-
Acidic Medium: The acidic environment facilitates the hydrogenolysis of the C-O bond in the lactone ring.
-
Platinum Metal Catalyst: Platinum catalysts are highly effective for both the reduction of the double bond and the hydrogenolysis of the benzyl-oxygen bond.
-
Pressure and Reaction Time: The use of moderate hydrogen pressure and a long reaction time ensures the complete conversion of the starting material.
Diagram of the Catalytic Hydrogenation Workflow:
Caption: Workflow for the synthesis of 2-(2-phenylethyl)benzoic acid.
Synthesis of 3- and 4-(2-Phenylethyl)benzoic Acid
The synthesis of the meta and para isomers typically involves forming the C-C bond between the aromatic rings through methods like Suzuki coupling, followed by modifications to introduce the ethyl bridge, or by utilizing Friedel-Crafts type reactions.
While a direct synthesis of 3-(2-phenylethyl)benzoic acid via this method is not prominently documented, a plausible route can be extrapolated from the synthesis of related biphenyl compounds, such as 3-phenylbenzoic acid[4]. This would involve a Suzuki-Miyaura coupling followed by further functional group manipulation. A hypothetical two-step approach is outlined below.
Conceptual Experimental Protocol: Suzuki-Miyaura Coupling and Subsequent Reduction
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of 3-bromobenzaldehyde, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is prepared in a reaction flask.
-
Reaction: The mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the product, 3-formylbiphenyl, is extracted with an organic solvent and purified by column chromatography.
Step 2: Wittig Reaction and Hydrogenation
-
Wittig Reaction: The 3-formylbiphenyl is reacted with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) to form 3-vinylbiphenyl.
-
Hydrogenation: The 3-vinylbiphenyl is then catalytically hydrogenated (e.g., H₂, Pd/C) to yield 3-phenylethylbenzene.
-
Oxidation: The final step would involve a regioselective oxidation of the methyl group of a suitable precursor (e.g., starting with 3-bromo-toluene) to a carboxylic acid, or a more complex multi-step process to introduce the carboxyl group.
A more direct, albeit challenging, approach would be a Friedel-Crafts acylation of phenylethylbenzene. However, this would likely result in a mixture of ortho and para isomers, making the isolation of the meta isomer difficult.
A common strategy for synthesizing para-substituted bibenzyl derivatives involves a Friedel-Crafts acylation followed by reduction.
Conceptual Experimental Protocol: Friedel-Crafts Acylation and Wolff-Kishner Reduction
-
Friedel-Crafts Acylation: Phenylethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a non-polar solvent. This reaction would predominantly yield the para-acylated product, 4-(2-phenylethyl)acetophenone, due to steric hindrance at the ortho position.
-
Wolff-Kishner Reduction: The resulting ketone is then heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to reduce the carbonyl group to a methylene group, yielding 4-ethyl-phenylethylbenzene.
-
Oxidation: The ethyl group on the benzoic acid precursor ring would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Diagram of a General Synthetic Strategy for 3- and 4-Isomers:
Caption: General synthetic strategies for 3- and 4-phenylethylbenzoic acid.
Comparative Physicochemical and Spectroscopic Data
| Property | 2-(2-Phenylethyl)benzoic Acid | 3-(2-Phenylethyl)benzoic Acid | 4-(2-Phenylethyl)benzoic Acid |
| CAS Number | 4890-85-1[5] | 161373-05-3 | N/A |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |
| Melting Point (°C) | 130-132[3] | N/A (Predicted) | N/A (Predicted) |
| Boiling Point (°C) | 259 | 373.2 ± 21.0 (Predicted) | N/A (Predicted) |
| pKa | ~4-5 (Estimated) | 4.27 ± 0.10 (Predicted) | ~4-5 (Estimated) |
| ¹H NMR | Complex aromatic region, characteristic ethyl bridge signals (~2.8-3.2 ppm) | Expected complex aromatic region, characteristic ethyl bridge signals | Expected complex aromatic region, characteristic ethyl bridge signals |
| ¹³C NMR | Expected distinct aromatic and aliphatic carbon signals | Expected distinct aromatic and aliphatic carbon signals | Expected distinct aromatic and aliphatic carbon signals |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands |
Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Predicted values should be used with caution.
Biological Activity and Potential Applications
While the primary documented application of phenylethylbenzoic acid isomers is in chemical synthesis, their structural similarity to biologically active bibenzyls suggests potential for pharmacological activity.
-
2-(2-Phenylethyl)benzoic Acid: The overwhelming focus on this isomer has been as a synthetic intermediate. Its own biological activity is not well-characterized, likely due to the high interest in its cyclized derivatives.
-
3-(2-Phenylethyl)benzoic Acid: Some sources suggest its use as a flavoring agent and its potential antimicrobial properties, though specific studies are scarce. It is also listed as a potential intermediate in the synthesis of other organic compounds.
-
4-(2-Phenylethyl)benzoic Acid: There is limited information on the biological activity of this specific isomer. However, related structures, such as 4-[(2-phenylethyl)amino]benzoic acid, have been synthesized in the context of developing non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the 4-substituted scaffold may be amenable to the development of biologically active compounds.
The general biological activities of benzoic acid and its derivatives are broad, including antimicrobial and anti-inflammatory properties[5]. The lipophilicity introduced by the phenylethyl group could potentially enhance membrane permeability and interaction with hydrophobic binding pockets of enzymes or receptors, making these isomers interesting candidates for further biological evaluation.
Conclusion and Future Outlook
The phenylethylbenzoic acid isomers represent a fascinating case study in how synthetic utility can drive the depth of scientific exploration. The ortho isomer is a well-established and historically significant building block in medicinal chemistry. In contrast, the meta and para isomers remain comparatively under-explored, with a clear need for the publication of robust, modern synthetic protocols and comprehensive characterization data.
For researchers in drug discovery, the 3- and 4-isomers present an opportunity for investigation. Their synthesis, guided by modern cross-coupling and functionalization techniques, is readily achievable. Subsequent screening for a range of biological activities, from antimicrobial to anti-inflammatory and anticancer effects, could unveil novel therapeutic leads. This guide serves as a foundational resource, consolidating the known history and chemistry of these isomers and highlighting the areas ripe for future research and discovery.
References
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organohalide, providing a powerful tool for the construction of complex molecular architectures.[1][2] Of particular interest to the pharmaceutical and materials science industries is the synthesis of biaryl carboxylic acids. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The successful coupling of substrates like 3-bromobenzoic acid is therefore of significant practical importance.
This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromobenzoic acid, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles that govern this transformation. As senior application scientists, we aim to equip researchers with the knowledge to not only replicate this procedure but also to troubleshoot and adapt it for their specific needs.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the trend I > Br > Cl.[2]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. A critical aspect of this step is the activation of the boronic acid by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[1][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6] Isomerization from a trans to a cis complex is necessary before reductive elimination can occur.[2][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
This protocol is adapted from methodologies that have proven effective for the coupling of aryl halides bearing carboxylic acid functionalities, with an emphasis on using aqueous conditions for improved solubility and environmental considerations.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzoic acid | ≥98% | Standard chemical supplier | |
| Phenylboronic acid | ≥97% | Standard chemical supplier | |
| [PdCl₂(NH₂CH₂COOH)₂] | N/A | Prepared as described below | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | |
| Deionized Water | High Purity | ||
| Ethanol | Reagent Grade | Standard chemical supplier | For recrystallization |
| Hydrochloric Acid (HCl) | Concentrated | Standard chemical supplier | For workup |
| Diethyl Ether | Anhydrous | Standard chemical supplier | For extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical supplier | For drying |
Catalyst Preparation: [PdCl₂(NH₂CH₂COOH)₂]
For researchers preferring to synthesize their own catalyst, a simple procedure can be followed.[7] This water-soluble catalyst is particularly advantageous for substrates like 3-bromobenzoic acid.[7]
-
To a solution of palladium chloride (PdCl₂, 1 mmol) in ethanol and acetic acid, add glycine (2 mmol).
-
Stir the mixture at room temperature for 24 hours.[7]
-
The resulting solution containing the catalyst can be used directly or the catalyst can be isolated.
Alternatively, a commercially available palladium catalyst such as palladium acetate (Pd(OAc)₂) with a suitable ligand can be employed.
Step-by-Step Reaction Procedure
Caption: Experimental workflow for the Suzuki coupling of 3-bromobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).[7]
-
Catalyst Addition: Add the palladium catalyst, [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%).[7]
-
Solvent Addition: Add deionized water (5.0 mL).[7]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1.5 hours. The reaction can be performed open to the air.[7]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Acidification and Precipitation: Upon completion, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 2. This will protonate the carboxylate group of the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain the pure biphenyl-3-carboxylic acid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling is contingent on the careful selection of several key parameters.
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Palladium Catalyst | [PdCl₂(NH₂CH₂COOH)₂] or Pd(OAc)₂/Ligand | The choice of catalyst and ligand is crucial. For electron-deficient aryl bromides like 3-bromobenzoic acid, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[3][4] The use of a water-soluble catalyst is advantageous for this substrate.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a multifaceted role, including the activation of the boronic acid and influencing the overall catalytic activity.[1] The strength of the base can be tuned; stronger bases may be required for less reactive substrates. |
| Solvent | Water, Dioxane/Water, Toluene/Water | The presence of the carboxylic acid group necessitates a solvent system that can solubilize both the starting material and the deprotonated intermediates. Aqueous or biphasic systems are often ideal.[1][10] |
| Temperature | Room Temperature to 80 °C | While some modern catalyst systems allow for room temperature reactions, heating may be necessary to drive the reaction to completion, especially with less reactive coupling partners.[10] |
| Atmosphere | Air or Inert (N₂, Ar) | Many modern Suzuki protocols are robust enough to be run in the presence of air.[7] However, for sensitive substrates or to maximize catalyst lifetime, performing the reaction under an inert atmosphere is recommended. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient base, low temperature | Ensure the palladium catalyst is active. Increase the reaction temperature. Consider a stronger base or a different ligand. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition | Degas the solvent and run the reaction under an inert atmosphere. Use a more stable catalyst system. |
| Protodeboronation | Presence of protic sources, prolonged reaction times | Minimize the amount of water if using an organic solvent. Ensure the reaction is not run for an unnecessarily long time. |
Conclusion
The Suzuki-Miyaura coupling of 3-bromobenzoic acid is a highly valuable transformation for the synthesis of important biaryl structures. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein offers a robust and environmentally conscious starting point, which can be further optimized to suit specific research and development needs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]
-
Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 497-501. Retrieved from [Link]
-
Ho, S. H., Chen, Y.-C., & Lai, J. Y. (2013). A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances, 3(44), 21371-21378. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Novak, A. J., & Dorn, S. E. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 765-768. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Comprehensive Analytical Characterization of 3-(2-Phenylethyl)benzoic acid: A Multi-technique Approach
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(2-Phenylethyl)benzoic acid (CAS No. 161373-05-3). As a key intermediate in the synthesis of various organic compounds and potentially in pharmaceutical development, rigorous verification of its identity, purity, and physicochemical properties is paramount.[1] This document outlines a multi-technique approach, leveraging chromatography and spectroscopy to provide a holistic and robust analytical workflow. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. This guide is intended for researchers, quality control analysts, and drug development professionals who require validated methods for the characterization of this and structurally similar compounds.
Introduction and Physicochemical Profile
3-(2-Phenylethyl)benzoic acid is a derivative of benzoic acid featuring a phenylethyl group at the meta position of the benzene ring. Its unique structure makes it a valuable building block in organic synthesis.[1] The accurate determination of its chemical and physical properties is the foundational step for its application in any field, ensuring reproducibility and quality in downstream processes.
A validated analytical workflow is critical for:
-
Identity Confirmation: Unambiguously verifying the molecular structure.
-
Purity Assessment: Quantifying the target compound and identifying any process-related impurities or degradation products.
-
Stability Studies: Assessing the degradation of the compound under various stress conditions.
The fundamental physicochemical properties of 3-(2-Phenylethyl)benzoic acid are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| CAS Number | 161373-05-3 | [1] |
| Predicted Boiling Point | 373.2 ± 21.0 °C | [1] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.27 ± 0.10 | [1] |
Note: Some properties are predicted values from computational models and should be confirmed experimentally where critical.
Integrated Analytical Workflow
A multi-technique approach is recommended for a comprehensive characterization. Spectroscopic methods provide structural information, while chromatographic methods are ideal for assessing purity. The relationship between these techniques in a typical characterization workflow is illustrated below.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Assay
Chromatography is the gold standard for separating a compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 3-(2-Phenylethyl)benzoic acid, a reversed-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Causality Behind Method Choices: The combination of a phenyl ring and a carboxylic acid group gives the molecule moderate polarity. A C18 column provides sufficient nonpolar character for retention, while an acidified water/acetonitrile mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the strong absorbance of the aromatic rings.[2][3]
Caption: HPLC analysis workflow from preparation to result.
Protocol: HPLC-UV for Purity Analysis
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(2-Phenylethyl)benzoic acid and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Method Validation:
-
Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the main analyte.
-
Linearity: Prepare a series of standards (e.g., 5, 25, 50, 100, 250 µg/mL) and inject them to construct a calibration curve. A correlation coefficient (R²) of >0.999 is expected.[6]
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix. Recoveries should be within 98-102%.[6]
-
Precision: Perform repeat injections (n=6) of a single standard solution. The relative standard deviation (RSD) of the peak area should be <2%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. For polar analytes like carboxylic acids, derivatization is often necessary to increase volatility and prevent poor peak shape.[7]
Causality Behind Method Choices: The carboxylic acid group makes the molecule polar and prone to adsorption on the GC column, leading to tailing.[7] Converting the -COOH group to a less polar ester, such as a trimethylsilyl (TMS) ester, mitigates this issue. A non-polar column like a DB-5 is suitable for separating the derivatized analyte from other non-polar impurities.[8] Mass spectrometry provides definitive identification based on the molecular ion and fragmentation pattern.
Protocol: GC-MS for Impurity Profiling (with Derivatization)
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a Mass Selective Detector.
-
Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: 40-450 m/z.
-
-
Derivatization and Sample Preparation:
-
Accurately weigh 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.[7]
-
Cool to room temperature before injection (1 µL).
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides fingerprint information about the molecule's structure, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure confirmation.
Data Interpretation for 3-(2-Phenylethyl)benzoic acid:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[10]
-
Aromatic Protons: Multiple signals in the 7.2-8.0 ppm region. The protons on the benzoic acid ring will show a different substitution pattern from the five equivalent protons of the terminal phenyl ring.
-
Ethyl Bridge (-CH₂-CH₂-): Two triplets in the 2.8-3.2 ppm region, integrating to 2H each, forming a characteristic A₂B₂ system.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 165-175 ppm region.[11]
-
Aromatic Carbons: Multiple signals between 125-145 ppm. Due to symmetry, the terminal phenyl ring will show fewer signals than the substituted benzoic acid ring.[11]
-
Aliphatic Carbons (-CH₂-CH₂-): Two distinct signals in the 30-40 ppm region.
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Acquisition Parameters (¹³C):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024 to achieve a good signal-to-noise ratio.[10]
-
Decoupling: Use proton decoupling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying their presence.[12]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[13]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1690-1760 cm⁻¹.[14][15]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.[16]
Causality and Interpretation: The two phenyl rings in 3-(2-Phenylethyl)benzoic acid constitute its chromophore. Aromatic compounds typically display a strong absorption band near 205 nm and a less intense, structured band in the 255-275 nm range, which is a clear indicator of the aromatic system.[2][17]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (as a blank) and the other with the sample solution.
-
Scan: Scan the sample from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive framework for the characterization of 3-(2-Phenylethyl)benzoic acid. The orthogonal nature of the techniques—combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy—ensures a high degree of confidence in the identity, purity, and quality of the material. These protocols are designed to be self-validating and can be adapted for routine quality control, stability testing, and research applications in various scientific and industrial settings.
References
-
LookChem. BENZOIC ACID, 3-(2-PHENYLETHYL)-. [Link]
-
FooDB. Showing Compound phenylethylbenzoate (FDB031103). [Link]
-
ChemBK. 2-(2-phenylethyl)benzoic acid. [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
The Good Scents Company. phenethyl benzoate. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
-
SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]
-
Semantic Scholar. Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as. [Link]
-
YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]
-
Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]
-
Taiwan Food and Drug Administration. Method of Test for Preservatives in Foods. [Link]
-
Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
-
National Institutes of Health. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. [Link]
-
United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
Wiley-VCH. Experimental Procedures. [Link]
-
Quora. What is the IR spectrum of benzoic acid? How is it determined?. [Link]
-
ResearchGate. Benzoic acid determination with GC-FID?. [Link]
-
ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... [Link]
-
AAR Lab. Benzoic Acid by HPLC. [Link]
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Application Note: Structural Elucidation of 3-(2-Phenylethyl)benzoic Acid using NMR and Mass Spectrometry
Introduction
3-(2-Phenylethyl)benzoic acid is a bi-aryl organic compound with a carboxylic acid moiety, making it a molecule of interest in pharmaceutical and materials science research. Its structural confirmation is a critical step in synthesis and quality control, ensuring its identity, purity, and suitability for downstream applications. This application note provides a detailed guide for the comprehensive analysis of 3-(2-Phenylethyl)benzoic acid using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific principles and data interpretation strategies, ensuring a thorough understanding of the analytical workflow.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For 3-(2-Phenylethyl)benzoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique, particularly in negative ion mode, to generate the deprotonated molecular ion [M-H]⁻.
Theoretical Framework: The "Why" Behind the Method
Electrospray ionization is chosen for its ability to generate intact molecular ions from polar molecules like carboxylic acids with minimal fragmentation.[1] In negative ion mode, the carboxylic acid proton is readily lost, forming a stable carboxylate anion, which is then detected by the mass analyzer. A quadrupole mass analyzer, consisting of four parallel metal rods, is commonly used.[2][3] By applying a combination of radio frequency (RF) and direct current (DC) voltages to these rods, only ions with a specific mass-to-charge ratio (m/z) can pass through to the detector, allowing for precise mass determination.[2][3][4][5][6]
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-(2-Phenylethyl)benzoic acid.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A small amount of ammonium hydroxide or a similar base can be added to the final solution to facilitate deprotonation in negative ion mode.
2. Instrumentation and Data Acquisition:
-
Instrument: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a quadrupole mass analyzer.
-
Ionization Mode: Negative ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray (e.g., 2-3 L/min).
-
Drying Gas (N₂): Set to a temperature and flow rate that ensure efficient desolvation (e.g., 300-350 °C, 8-10 L/min).
-
Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, if coupled with liquid chromatography, an appropriate reversed-phase column can be used.[7]
Data Interpretation: Decoding the Mass Spectrum
The expected molecular weight of 3-(2-Phenylethyl)benzoic acid (C₁₅H₁₄O₂) is 226.27 g/mol .
-
Molecular Ion Peak: In the negative ion mode ESI mass spectrum, the most prominent peak should correspond to the deprotonated molecule, [M-H]⁻, at an m/z of approximately 225.1.
-
Isotope Peaks: A smaller peak at m/z 226.1, corresponding to the [M-H]⁻ ion containing a single ¹³C atom, should also be observed. The relative intensity of this peak will be approximately 16.5% of the base peak (15 carbons x 1.1%).
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. For carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion.[8] Therefore, a fragment ion at m/z 181.1, corresponding to [M-H-CO₂]⁻, might be observed. Further fragmentation of the phenylethyl side chain is also possible.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 3-(2-Phenylethyl)benzoic acid.
Theoretical Framework: The "Why" Behind the Method
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment.[9] This allows us to distinguish between different protons and carbons within a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their electronic environment.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-25 mg of 3-(2-Phenylethyl)benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[10][11][12] The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte signals.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
For referencing the chemical shifts, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[11]
2. Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
¹³C NMR: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Data Interpretation: Unraveling the Structure
Expected ¹H NMR Spectral Data (in CDCl₃):
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet | 1H | The chemical shift of this proton is highly variable and depends on concentration and solvent.[13][14][15][16] It will disappear upon D₂O exchange.[13] |
| Aromatic Protons (Benzoic Acid Ring) | ~7.3-8.1 | Multiplets | 4H | The exact chemical shifts and splitting patterns will depend on the substitution pattern. Protons ortho to the carboxylic acid group will be the most deshielded.[17][18] |
| Aromatic Protons (Phenylethyl Ring) | ~7.1-7.3 | Multiplets | 5H | These protons will appear as a complex multiplet. |
| Methylene Protons (-CH₂-Ar) | ~3.0 | Triplet | 2H | These protons are adjacent to the other methylene group. |
| Methylene Protons (-CH₂-CH₂-) | ~3.0 | Triplet | 2H | These protons are adjacent to the methylene group attached to the aromatic ring. |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Assignment | Chemical Shift (ppm) | Notes |
| Carboxylic Acid Carbon (-COOH) | ~170-180 | This carbon is highly deshielded due to the two attached oxygen atoms.[15] |
| Quaternary Carbon (Benzoic Acid Ring, C-COOH) | ~130-135 | |
| Quaternary Carbon (Benzoic Acid Ring, C-CH₂-) | ~140-145 | |
| Aromatic CH Carbons (Benzoic Acid Ring) | ~125-135 | Four distinct signals are expected. |
| Quaternary Carbon (Phenylethyl Ring, C-CH₂-) | ~140-145 | |
| Aromatic CH Carbons (Phenylethyl Ring) | ~126-129 | Three distinct signals are expected due to symmetry. |
| Methylene Carbons (-CH₂-CH₂-) | ~35-40 | Two distinct signals are expected. |
Visualizing the Workflow
Caption: NMR analysis workflow for 3-(2-Phenylethyl)benzoic acid.
Caption: Mass spectrometry analysis workflow.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive approach for the structural elucidation of 3-(2-Phenylethyl)benzoic acid. Mass spectrometry confirms the molecular weight and offers initial structural clues through fragmentation, while ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. By following the protocols and data interpretation guidelines outlined in this application note, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent studies.
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The Versatile Synthon: Harnessing 3-(2-Phenylethyl)benzoic Acid in Modern Organic Synthesis
Introduction: A Scaffold of Potential
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 3-(2-Phenylethyl)benzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a scaffold of significant interest. Its unique structural motif, featuring a flexible phenylethyl side chain appended to a benzoic acid core, offers a rich playground for synthetic transformations and the introduction of diverse functionalities. This guide provides an in-depth exploration of the utility of 3-(2-phenylethyl)benzoic acid as a versatile synthon, offering detailed application notes and robust protocols for its incorporation into novel molecular frameworks. For researchers, scientists, and drug development professionals, understanding the reactivity and synthetic potential of this building block can unlock new avenues for the discovery of innovative therapeutics and functional materials.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Predicted Boiling Point | 373.2 ± 21.0 °C | [1] |
| Predicted pKa | 4.27 ± 0.10 | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the phenylethyl moieties, as well as the aliphatic protons of the ethyl bridge. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carboxyl carbon, the aromatic carbons of both rings, and the aliphatic carbons of the ethyl linker.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹, a strong C=O stretching absorption around 1700-1680 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Key Synthetic Transformations and Protocols
The reactivity of 3-(2-phenylethyl)benzoic acid is dominated by the chemistry of its carboxylic acid functionality. The following sections detail key transformations that leverage this reactive handle to construct more complex molecules.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast array of pharmaceuticals.[5] 3-(2-Phenylethyl)benzoic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly with sensitive or sterically hindered substrates.[6]
Experimental Workflow: Amide Coupling
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In vitro evaluation of 3-(2-Phenylethyl)benzoic acid cytotoxicity
An in-depth guide to the in vitro evaluation of 3-(2-Phenylethyl)benzoic acid cytotoxicity, designed for researchers, scientists, and drug development professionals. This document provides a framework for assessing the cytotoxic potential of this compound, from initial viability screening to mechanistic insights into cell death.
Introduction: Profiling 3-(2-Phenylethyl)benzoic Acid
3-(2-Phenylethyl)benzoic acid is an organic compound belonging to the benzoic acid derivative family. While specific cytotoxic data for this isomer is not widely published, its structural components—a benzoic acid moiety and a phenylethyl group—suggest potential biological activity. Benzoic acid and its derivatives are known to possess antimicrobial properties and are utilized as intermediates in the synthesis of pharmaceuticals.[1][2] Some derivatives have been explored for anti-inflammatory and anticancer properties, which often stem from their ability to disrupt cellular processes.[2] Given its use as a potential pharmaceutical intermediate, a thorough evaluation of its effect on cell viability and the mechanisms of any observed cytotoxicity is a critical step in its preclinical assessment.
This guide outlines a multi-tiered approach to characterize the cytotoxic profile of 3-(2-Phenylethyl)benzoic acid, beginning with a broad assessment of its impact on cell viability and progressing to more specific assays to elucidate the mode of cell death (necrosis vs. apoptosis).
Strategic Experimental Design: A Multi-Assay Approach
A robust in vitro cytotoxicity assessment relies on more than a single assay. Different assays measure distinct cellular parameters, and a single data point can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we employ a strategic workflow that combines assays for a comprehensive understanding.
The Rationale for Assay Selection
-
Primary Screening (Metabolic Activity): The MTT assay is a gold-standard, colorimetric method for assessing cell viability. It measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[3] This provides a quantitative measure of how the compound affects the overall metabolic health of the cell population and is ideal for determining the half-maximal inhibitory concentration (IC50).
-
Secondary Screening (Membrane Integrity - Necrosis): The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity due to loss of plasma membrane integrity, a hallmark of necrosis.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. Measuring LDH activity in the supernatant provides a direct index of cell lysis.
-
Mechanistic Insight (Apoptosis): To determine if the compound induces programmed cell death, we measure the activity of key executioner caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the activity of caspase-3 and caspase-7, which are pivotal enzymes in the apoptotic cascade.[5]
The Importance of Cell Line Selection
The choice of cell line is critical for the relevance of cytotoxicity data.[6] A comprehensive evaluation should include both cancerous and non-cancerous cell lines to assess for any cancer-specific cytotoxicity.
-
Cancer Cell Line: A commonly used and well-characterized cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), should be used to determine the compound's potential as an anti-cancer agent.
-
Non-Cancerous Cell Line: A normal human fibroblast cell line, such as MRC-5 , or an established murine fibroblast line like L929 , is essential for establishing a therapeutic window.[7] High toxicity in normal cells would be a significant flag for further development.
Protocols and Methodologies
PART 1: General Preparations
1.1. Preparation of 3-(2-Phenylethyl)benzoic Acid Stock Solution
-
Rationale: A high-concentration, sterile stock solution is necessary for preparing serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.
-
Protocol:
-
Weigh out a precise amount of 3-(2-Phenylethyl)benzoic acid powder.
-
Dissolve in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
1.2. Cell Culture and Seeding
-
Rationale: Consistent cell seeding density is crucial for reproducible results. Cells should be in the logarithmic growth phase and sub-confluent (around 80%) at the time of treatment.[7]
-
Protocol:
-
Culture selected cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.[8]
-
Dilute the cell suspension to the optimal seeding density (determined empirically, but typically 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL.[3][9]
-
Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.
-
PART 2: Cytotoxicity Assays
Protocol 2.1: MTT Assay for Cell Viability
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT into a purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Procedure:
-
After 24h incubation, remove the old media from the 96-well plates.
-
Add 100 µL of fresh media containing serial dilutions of 3-(2-Phenylethyl)benzoic acid (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (media with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][11]
-
Carefully aspirate the media containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Read the absorbance at 570 nm (with an optional reference wavelength of 620-690 nm) using a microplate reader.[4]
-
Protocol 2.2: LDH Release Assay for Necrotic Cytotoxicity
-
Principle: The integrity of the plasma membrane is evaluated by measuring the activity of LDH released from damaged cells into the supernatant. The released LDH catalyzes a reaction that results in a colorimetric product.[4]
-
Procedure:
-
Prepare and treat cells in a 96-well plate as described in the MTT assay (steps 2.1.1 - 2.1.3). Prepare separate plates for this assay.
-
Set up controls as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Thermo Fisher Scientific). This typically includes:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lysing untreated cells with a provided lysis buffer.
-
Background control: Culture medium alone.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g if cells are in suspension.[13]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[4]
-
Add the stop solution provided in the kit.[4]
-
Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[4]
-
Protocol 2.3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[5] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[5]
-
Procedure:
-
Prepare and treat cells in a white-walled 96-well plate (required for luminescence assays) as described previously. Plate volume should be 100 µL.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[14][15]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[15]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[15]
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
Data Summarization
All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's effects across different cell lines and assays.
| Parameter | Assay | A549 (Cancer) | MRC-5 (Normal) | Interpretation |
| IC50 (µM) | MTT | e.g., 15.2 | e.g., 85.7 | Concentration for 50% viability reduction. A lower value indicates higher potency. |
| Max Cytotoxicity (%) | LDH | e.g., 25% | e.g., 10% | Percentage of cell lysis at the highest concentration tested. |
| Caspase-3/7 Fold Change | Caspase-Glo® | e.g., 4.5x | e.g., 1.2x | Fold increase in luminescence over vehicle control, indicating apoptosis induction. |
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
The IC50 value is then determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
-
LDH Assay - Percent Cytotoxicity:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Caspase-Glo® 3/7 Assay - Fold Change:
-
Fold Change = (Luminescence_sample / Luminescence_vehicle)
-
Conclusion and Interpretation
By integrating the results from these three assays, a clear picture of the cytotoxic profile of 3-(2-Phenylethyl)benzoic acid emerges. For example:
-
Scenario 1: Selective Apoptotic Induction: A low IC50 in A549 cells but a high IC50 in MRC-5 cells, coupled with a significant increase in caspase-3/7 activity and low LDH release, would suggest the compound is a promising candidate that selectively induces apoptosis in cancer cells.
-
Scenario 2: Non-specific Necrosis: Similar low IC50 values in both cell lines, accompanied by high LDH release and low caspase activity, would indicate a generally toxic compound that causes cell death through necrosis, making it less desirable for therapeutic development.
-
Scenario 3: Cytostatic Effect: A decrease in viability in the MTT assay with no significant increase in either LDH release or caspase activity might suggest the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).
This structured, multi-assay approach ensures that the in vitro evaluation of 3-(2-Phenylethyl)benzoic acid is not only robust and reproducible but also provides the mechanistic insights necessary for informed decisions in the drug development pipeline.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
LookChem. (n.d.). Cas 161373-05-3, BENZOIC ACID,3-(2-PHENYLETHYL)-. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Phenylethyl)benzoic Acid by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(2-phenylethyl)benzoic acid via recrystallization. It is designed to offer both procedural guidance and in-depth troubleshooting advice to overcome common challenges encountered during this critical purification step.
Introduction to Recrystallization of 3-(2-Phenylethyl)benzoic Acid
Recrystallization is a powerful technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For 3-(2-phenylethyl)benzoic acid, an ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of highly pure crystals. The impurities, ideally, remain dissolved in the cooler solvent (mother liquor).
The molecular structure of 3-(2-phenylethyl)benzoic acid, featuring a carboxylic acid group and a nonpolar phenylethyl substituent, dictates its solubility characteristics. The carboxylic acid moiety can participate in hydrogen bonding, suggesting solubility in polar solvents, while the aromatic rings and the ethyl bridge contribute to its affinity for less polar organic solvents. This dual nature makes solvent selection a critical parameter for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 3-(2-phenylethyl)benzoic acid?
A1: The most critical initial step is the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for 3-(2-phenylethyl)benzoic acid at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of achieving a high recovery of purified product.[1]
Q2: I don't have solubility data for 3-(2-phenylethyl)benzoic acid in various solvents. How should I proceed with solvent selection?
A2: A systematic solvent screening is recommended. Start with small quantities of your crude material (10-20 mg) in test tubes with about 0.5 mL of various solvents. Test a range of solvents with varying polarities. Good candidates to screen for a substituted benzoic acid like this would include water, ethanol, methanol, ethyl acetate, acetone, toluene, and hexane, or mixtures thereof.[2][3] Observe the solubility at room temperature and then upon heating.
Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high, leading to supersaturation at a temperature above the compound's melting point.[4] To remedy this, you can try reheating the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point. Slower cooling can also encourage crystal formation over oiling.[4]
Q4: Very few crystals are forming, and my yield is low. What are the likely causes?
A4: Low crystal yield is often due to using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[5] Another possibility is that the cooling process was not sufficient. To improve your yield, you can try boiling off some of the solvent to increase the concentration of the solute and then re-cooling. Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize crystal precipitation.
Q5: How can I induce crystallization if no crystals form after cooling?
A5: If crystallization does not initiate spontaneously, several techniques can be employed. "Scratching" the inside of the flask with a glass rod can create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization. Alternatively, cooling the solution for a longer period in an ice bath may be necessary.
Experimental Protocol: Recrystallization of 3-(2-Phenylethyl)benzoic Acid
This protocol provides a general framework. The optimal solvent and volumes should be determined through preliminary screening experiments.
Materials:
-
Crude 3-(2-phenylethyl)benzoic acid
-
Selected recrystallization solvent (e.g., aqueous ethanol, toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary screening, select a solvent or solvent pair that effectively dissolves the compound when hot but not at room temperature. For 3-(2-phenylethyl)benzoic acid, consider solvent systems like ethanol/water, methanol/water, or toluene.
-
Dissolution: Place the crude 3-(2-phenylethyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
Data Presentation
Table 1: Physicochemical Properties of 3-(2-Phenylethyl)benzoic Acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Notes |
| 3-(2-Phenylethyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 373.2 ± 21.0 | Data is predicted.[7] |
| 2-(2-Phenylethyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 259 | Melting Point: 127-132 °C.[8] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | Soluble in hot water, ethanol, benzene.[9] |
Table 2: General Solvent Selection Guide for Aromatic Carboxylic Acids
| Solvent System | Polarity | Suitability | Comments |
| Water | High | Moderate | Good for highly polar impurities. Solubility of the acid is often low at room temperature but increases significantly with heat.[6] |
| Ethanol/Water | Medium-High | Good | A versatile mixed solvent system. The ratio can be adjusted to fine-tune solubility. |
| Methanol/Water | Medium-High | Good | Similar to ethanol/water, but methanol is more volatile. |
| Ethyl Acetate | Medium | Good | Often a good choice for moderately polar compounds. |
| Toluene | Low | Possible | Can be effective if the compound has significant nonpolar character. |
| Hexane | Very Low | Poor (as a primary solvent) | More likely to be used as an anti-solvent in a mixed system. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not yet saturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. |
| "Oiling Out" of the Product | - The melting point of the compound is below the boiling point of the solvent.- The solution is supersaturated at a temperature above the melting point. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent.- Allow the solution to cool more slowly.[4] |
| Low Recovery of Purified Product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath for a longer duration. |
| Product is Still Impure After Recrystallization | - Inappropriate solvent choice (impurities have similar solubility).- Cooling was too rapid, trapping impurities. | - Re-evaluate the solvent system; a different solvent or solvent pair may be needed.- Ensure the solution cools slowly and undisturbed. |
Visualizations
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of 3-(2-phenylethyl)benzoic acid.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
LookChem. (n.d.). Cas 161373-05-3, BENZOIC ACID, 3-(2-PHENYLETHYL)-. Retrieved from [Link]
- Google Patents. (n.d.). US3518300A - Preparation of o-phenethyl benzoic acid.
-
The Good Scents Company. (n.d.). phenethyl benzoate benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
(n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
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Juniper Publishers. (2018). Peer Reviewed Chemistry Journals | Impact Factor Rankings. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ChemBK. (2024). 2-(2-phenylethyl)benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
-
ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved from [Link]
-
FooDB. (2015). Showing Compound phenylethylbenzoate (FDB031103). Retrieved from [Link]
-
(n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
(n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
-
(n.d.). Vapourtec-Solvent-Miscibility-Table.pdf. Retrieved from [Link]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting guide for the synthesis of 3-(2-Phenylethyl)benzoic acid
This guide provides in-depth troubleshooting for the synthesis of 3-(2-phenylethyl)benzoic acid, a valuable intermediate in pharmaceutical development.[1] We will explore common synthetic routes, address potential challenges in a question-and-answer format, and provide field-proven solutions to guide you toward a successful synthesis.
Section 1: Synthesis Overview and General Questions
Q1: What are the most common strategies for synthesizing 3-(2-phenylethyl)benzoic acid?
There are two primary and reliable retrosynthetic approaches to 3-(2-phenylethyl)benzoic acid. The choice of route often depends on the availability of starting materials, scalability, and the specific functional group tolerance required.
-
Route A: Suzuki-Miyaura Cross-Coupling: This method involves the palladium-catalyzed coupling of a boronic acid derivative with a halide.[2][3] Specifically, it would entail the reaction of (2-phenylethyl)boronic acid with 3-bromobenzoic acid or, alternatively, 3-boronobenzoic acid with a phenylethyl halide.
-
Route B: Friedel-Crafts Acylation followed by Reduction: This classic two-step approach first introduces a keto group via Friedel-Crafts acylation of a suitable aromatic precursor, which is then reduced to the desired ethyl bridge.[4] For this specific target, it could involve the acylation of a benzene derivative followed by a reduction, or the acylation of a benzoic acid derivative, although the latter can be challenging due to deactivation of the ring. A more plausible route involves the synthesis of a ketone precursor that is later converted to the carboxylic acid.
Below is a workflow diagram illustrating these two primary synthetic strategies.
Caption: High-level overview of the two primary synthetic routes to 3-(2-Phenylethyl)benzoic acid.
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the proper selection and handling of reagents and reaction conditions.[5]
Q2: I am seeing low to no conversion of my starting materials. What are the likely causes?
Several factors can lead to poor conversion in a Suzuki-Miyaura coupling. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0) species, is sensitive to air and can be oxidized, rendering it inactive. | Ensure all reagents and solvents are properly degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider using a more robust ligand that protects the palladium center. |
| Inadequate Base | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[2] An inappropriate choice of base or insufficient quantity can stall the reaction. | For ester-containing substrates, a milder base like K₃PO₄ or Cs₂CO₃ is recommended. Ensure the base is finely powdered and dry. An aqueous solution of the base is often effective. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. | Toluene, dioxane, and DMF are common choices. A mixture of an organic solvent and water is often beneficial for dissolving the base and boronic acid. |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation or form boroxines, especially at elevated temperatures. | Use fresh boronic acid or a more stable boronate ester. Adding a slight excess of the boronic acid can compensate for some degradation. |
Here is a logical workflow for troubleshooting a stalled Suzuki-Miyaura reaction:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling reaction.
Q3: My reaction is producing significant amounts of homocoupling byproducts. How can I minimize this?
Homocoupling of the aryl halide or the boronic acid is a common side reaction.[6]
-
Aryl Halide Homocoupling: This is often promoted by high temperatures and certain ligands. Reducing the reaction temperature and screening different phosphine ligands can mitigate this.
-
Boronic Acid Homocoupling: This is often base-promoted and can occur before the desired cross-coupling. Slower addition of the base or using a milder base can be effective. Additionally, ensuring a truly anaerobic environment is critical, as oxygen can facilitate this side reaction.
Section 3: Troubleshooting the Friedel-Crafts Acylation and Reduction Route
This classical approach is robust but can present its own set of challenges, particularly with substituted arenes.
Q4: My Friedel-Crafts acylation is giving a low yield. What could be the issue?
Low yields in Friedel-Crafts acylation are often due to substrate deactivation, catalyst issues, or rearrangement.
| Potential Cause | Explanation | Recommended Solution |
| Substrate Deactivation | The benzoic acid group is strongly deactivating, making direct Friedel-Crafts acylation on a benzoic acid derivative highly challenging. | It is generally better to perform the acylation on a less deactivated ring (e.g., ethylbenzene) and then introduce the carboxylic acid functionality in a later step. |
| Catalyst Stoichiometry | A full equivalent of the Lewis acid catalyst (e.g., AlCl₃) is required for each carbonyl group in the molecule, as it will coordinate. | Ensure at least two equivalents of AlCl₃ are used if your acylating agent has a carbonyl group in addition to the acid chloride. |
| Carbocation Rearrangement | While acylation is less prone to this than alkylation, under certain conditions, rearrangements can occur, leading to isomeric products.[4] | This is generally not an issue with Friedel-Crafts acylation. If unexpected isomers are observed, re-evaluate the structure of your starting materials. |
Q5: The reduction of the ketone intermediate is incomplete or producing side products. What are my options?
The reduction of the aryl ketone to a methylene group can be achieved via several methods, each with its own sensitivities.
-
Clemmensen Reduction (Zn(Hg), HCl): This is performed under strongly acidic conditions and is suitable for substrates that are stable to acid.[7][8] Incomplete reduction can result from impure zinc amalgam or insufficient acid concentration.
-
Wolff-Kishner Reduction (H₂NNH₂, base, heat): This is conducted under strongly basic conditions and is ideal for acid-sensitive substrates.[9][10] The high temperatures required can sometimes lead to side reactions. A common modification is the Huang-Minlon modification which uses a high-boiling solvent like diethylene glycol.[4]
| Reduction Method | Common Problems | Solutions |
| Clemmensen | Incomplete reaction; Substrate degradation | Ensure the zinc amalgam is freshly prepared and active. Use concentrated HCl and maintain vigorous stirring. |
| Wolff-Kishner | Incomplete hydrazone formation; Side reactions at high temperatures | Ensure complete formation of the hydrazone before heating with a strong base. Use a high-boiling, inert solvent. Consider milder, modified procedures if possible. |
Section 4: Purification and Characterization
Q6: I am having difficulty purifying the final product. What are some effective methods?
Purification of 3-(2-phenylethyl)benzoic acid can typically be achieved by crystallization or chromatography.
-
Crystallization: Given that the product is a carboxylic acid, its solubility will be highly pH-dependent. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product is a highly effective method. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can further enhance purity.[11]
-
Column Chromatography: If crystallization is insufficient, silica gel chromatography can be employed. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid to suppress tailing of the carboxylic acid is a good starting point.
Q7: What are the expected analytical characteristics of 3-(2-phenylethyl)benzoic acid?
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Two methylene groups of the phenylethyl chain appearing as triplets around 2.8-3.2 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | A signal for the carboxylic acid carbonyl carbon around 170 ppm. Aromatic carbons in the range of 125-145 ppm. Methylene carbons around 35-40 ppm. |
| FTIR | A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions. |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z = 226.27.[1] |
Section 5: Frequently Asked Questions (FAQs)
Q8: Can I use a Grignard reaction to form the C-C bond?
While a Grignard reaction between a phenylethyl Grignard reagent and a 3-halobenzoic acid derivative might seem plausible, it is often complicated by the acidic proton of the carboxylic acid. The Grignard reagent would be quenched by the carboxylic acid. Protection of the carboxylic acid as an ester would be necessary, followed by the Grignard reaction and subsequent deprotection.
Q9: Are there any safety concerns I should be aware of?
Standard laboratory safety precautions should always be followed. Specifically:
-
Palladium catalysts can be pyrophoric.
-
Strong acids (HCl) and bases (KOH, NaOH) are corrosive.
-
Hydrazine is toxic and a suspected carcinogen.
-
Many organic solvents are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q10: My final product appears to be an ester. What could have happened?
If you used an alcohol as a solvent during purification or workup under acidic conditions, you may have inadvertently formed an ester. For instance, using ethanol during an acidic workup could lead to the formation of ethyl 3-(2-phenylethyl)benzoate. It is crucial to avoid reactive solvents during purification steps.
References
- Google Patents. (n.d.). A method for preparing N-(2-phenylethyl) benzamide.
-
LookChem. (n.d.). BENZOIC ACID, 3-(2-PHENYLETHYL)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, and Other Carbonyl Reductions. Retrieved from [Link]
-
FooDB. (2015). Showing Compound phenylethylbenzoate (FDB031103). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of o-phenethyl benzoic acid.
-
SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Retrieved from [Link]
- Marcel Dekker, Inc. (2001). CONVENIENT SYNTHESIS OF 2-(2-PHENYLETHYL)BENZOIC ACID.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2025). Clemmensen Reduction| JEE Main 2025 Chemistry| Problem solved. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. Retrieved from [Link]
-
Lumen Learning. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Purification of Products. Retrieved from [Link]
-
Filo. (n.d.). Clemmensen reduction Questions with Solutions. Retrieved from [Link]
- Chemistry Research Journal. (n.d.).
-
Pearson. (n.d.). Wolff Kishner Reduction Practice Problems. Retrieved from [Link]
-
ATB. (n.d.). 3-Ethylbenzoicacid. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
PubChem. (n.d.). Phenethyl Benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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Addressing solubility issues during the purification of benzoic acid derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of benzoic acid derivatives. As a Senior Application Scientist, I understand that seemingly routine purifications can present significant challenges, impacting yields, timelines, and the integrity of your research. This guide is structured to provide rapid answers to common problems through our FAQ section and offer deeper, mechanism-based solutions in our detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Here, we address the most common questions encountered during the purification of benzoic acid derivatives, primarily via recrystallization.
Q1: Why won't my benzoic acid derivative dissolve, even in a hot solvent?
A: This typically points to a mismatch between the polarity of your compound and the solvent. Benzoic acid and its derivatives possess both a nonpolar benzene ring and a polar carboxylic acid group.[1] The overall polarity is dictated by other substituents on the ring.
-
Underlying Cause: The principle of "like dissolves like" is fundamental. If your derivative has several nonpolar functional groups, it will require a less polar solvent. Conversely, derivatives with additional polar groups (e.g., hydroxyl, nitro) will require more polar solvents.[2][3]
-
Immediate Action:
-
Increase Temperature: Ensure your solvent is at or near its boiling point.
-
Add More Solvent: You may simply be undersaturating the solution. Add small aliquots of hot solvent until dissolution is achieved.[2][4]
-
Solvent Mismatch: If a large volume of solvent is required with little effect, your chosen solvent is likely inappropriate. Re-evaluate solvent selection based on the derivative's structure.
-
Q2: My compound dissolved, but "oiled out" instead of forming crystals upon cooling. What happened?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[5][6] This is a common problem when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[5][7]
-
Underlying Cause: The solute, upon cooling, reaches a temperature where it is no longer soluble but is still above its own melting point. Impurities can also suppress the melting point of the compound, exacerbating this issue.[8]
-
Immediate Action:
-
Re-heat and Dilute: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[5]
-
Slow Cooling: Cool the solution much more slowly. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving to an ice bath.[8][9]
-
Change Solvents: Select a solvent with a lower boiling point, or consider a mixed-solvent system.[6]
-
Q3: My product crystallized, but the yield is very low. How can I improve recovery?
A: Poor recovery is often a result of using too much solvent or cooling the solution improperly.
-
Underlying Cause: The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature.[10] If too much solvent is used, the solution may not become saturated enough upon cooling for the bulk of the compound to crystallize.
-
Immediate Action:
-
Reduce Solvent Volume: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.
-
Evaporate Excess Solvent: If you've already added too much, you can gently boil off some of the solvent to re-establish a saturated solution. Be cautious of bumping.
-
Maximize Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.[9]
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Q4: How does pH affect the solubility of my benzoic acid derivative?
A: The pH of the solution has a dramatic effect on the solubility of any benzoic acid derivative. This is a critical concept for both purification and extraction.
-
Underlying Cause: Benzoic acids are weak acids (pKa ≈ 4.2).[11] At a pH below their pKa, they exist predominantly in their neutral, protonated form (R-COOH), which has limited water solubility.[11][12] At a pH above their pKa, they are deprotonated to form the highly water-soluble carboxylate salt (R-COO⁻).[11][13] This relationship is described by the Henderson-Hasselbalch equation.[13][14]
-
Practical Application: This property can be exploited for purification. You can dissolve your crude product in an aqueous base (like NaOH or NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-precipitate your purified benzoic acid derivative by adding a strong acid (like HCl) to lower the pH below the pKa.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex solubility and purification challenges.
Scenario 1: Persistent "Oiling Out" Despite Basic Troubleshooting
If adding more solvent and slow cooling fails to prevent oiling out, a more fundamental issue with your system exists.
Root Cause Analysis:
-
High Impurity Load: A significant amount of impurity can act as a solvent for your product, creating a low-melting eutectic mixture.
-
Inherent Low Melting Point: The derivative itself may have a melting point below the boiling point of all suitable single solvents.
-
Solvent Polarity Mismatch: The chosen solvent may be too effective, causing the compound to precipitate too rapidly at a high temperature.
Workflow for Resolution:
Caption: Decision workflow for troubleshooting persistent oiling out.
Detailed Protocols:
-
Protocol 1: Mixed-Solvent Recrystallization A mixed-solvent system uses one solvent in which the compound is highly soluble (the "soluble solvent") and a second, miscible solvent in which it is poorly soluble (the "insoluble" or "anti-solvent").[15]
-
Heat the "soluble solvent" to its boiling point.
-
Dissolve the crude benzoic acid derivative in the minimum amount of the hot "soluble solvent".
-
While maintaining the heat, add the hot "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[15]
-
Add one or two drops of the hot "soluble solvent" to just re-clarify the solution.
-
Remove from heat and allow to cool slowly and undisturbed.
-
-
Protocol 2: Purification via Acid-Base Extraction This leverages the pH-dependent solubility of the carboxylic acid group.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium bicarbonate). The benzoic acid derivative will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separate the layers. Repeat the extraction on the organic layer to ensure complete transfer.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl while stirring until the pH is ~2.
-
The purified benzoic acid derivative will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Data & Reference Tables
Table 1: Solvent Selection Guide for Recrystallization
An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][10]
| Characteristic | Good Solvent | Poor Solvent | Rationale |
| Solubility (Hot) | High | Low | Ensures complete dissolution of the compound to form a saturated solution. |
| Solubility (Cold) | Low | High | Maximizes the recovery of the compound upon cooling.[16] |
| Boiling Point | Lower than compound's melting point | Higher than compound's melting point | Prevents the compound from oiling out instead of crystallizing.[9] |
| Reactivity | Inert | Reacts with compound | The solvent must not react with the substance being purified.[10] |
| Impurity Solubility | Impurities remain soluble when cold OR are insoluble when hot | Impurities co-crystallize with the product | Allows for separation of impurities by either filtration (if insoluble) or by remaining in the mother liquor.[10] |
Table 2: Solubility of Benzoic Acid in Various Solvents
This data illustrates the temperature-dependent solubility crucial for recrystallization.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 0 | 0.17[16] |
| Water | 25 | 0.34[16] |
| Water | 75 | 2.15[16] |
| Water | 100 | 5.63[16] |
| Ethanol | 23 | 7.15[16] |
| Acetone | 20 | 5.42[16] |
| Toluene | 25 | ~1.1 |
| Hexane | 25 | ~0.1 |
Note: Data for derivatives will vary based on their specific functional groups.
Mechanistic Insights: pH and Solubility
The ionization state of a benzoic acid derivative is the primary determinant of its aqueous solubility. This equilibrium is governed by the solution's pH relative to the compound's pKa.
Caption: Relationship between pH, ionization state, and aqueous solubility of a benzoic acid derivative.
This principle is the cornerstone of using acid-base extractions for purification and explains why buffering is critical in formulations containing these molecules.[13]
References
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Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate. [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]
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IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing. [Link]
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Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]
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Crystallization. (n.d.). University of California, Irvine. [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. (n.d.). PubMed. [Link]
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Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. [Link]
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Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. [Link]
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Benzoic acid. (n.d.). Wikipedia. [Link]
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Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]
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Recrystallization-1.pdf. (n.d.). University of California, Los Angeles. [Link]
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How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]
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In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
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Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Shanghai Arbor Chemical Co., Ltd. [Link]
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A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific Research and Publications. [Link]
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Recrystallization (help meeeeee). (2013). Reddit. [Link]
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3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
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EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
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Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (n.d.). ResearchGate. [Link]
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-
Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange. [Link]
-
Recrystallization1. (n.d.). University of Massachusetts. [Link]
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Catalyst selection for efficient Suzuki coupling of 3-halobenzoic acids
Technical Support Center: Suzuki Coupling of 3-Halobenzoic Acids
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies necessary for success, particularly when working with the nuanced substrate class of 3-halobenzoic acids. These substrates, while common in pharmaceutical synthesis, present unique challenges due to the interplay of the deactivating carboxylic acid group and the varying reactivity of the carbon-halogen bond.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may encounter in the lab.
Part 1: Core Principles & Frequently Asked Questions
This section addresses the fundamental "why" behind the crucial components of your reaction. Understanding these principles is the first step to effective troubleshooting.
Q1: What makes the Suzuki coupling of 3-halobenzoic acids a special case?
The challenge arises from electronic effects. The benzoic acid moiety contains a carboxyl group (-COOH), which is an electron-withdrawing group. This deactivates the aromatic ring, making the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the carbon-halogen bond more difficult.[1] Furthermore, the acidic proton of the carboxyl group can complicate reactions involving strongly basic conditions, potentially requiring careful selection of the base to avoid unwanted side reactions or solubility issues.
Q2: Can you illustrate the fundamental mechanism? I need to understand the 'moving parts'.
Certainly. The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is typically the rate-determining step, and its efficiency is highly dependent on the halide (I > Br > Cl) and the ligand on the palladium.[1][3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[4] The base reacts with the organoboron compound, making the organic group more nucleophilic and ready for transfer.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][2]
Here is a visual representation of the catalytic cycle:
Sources
Validation & Comparative
A Comparative Guide to Differentiating Phenylethylbenzoic Acid Isomers Using Spectroscopy
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. The phenylethylbenzoic acid isomers—2-phenylethylbenzoic acid, 3-phenylethylbenzoic acid, and 4-phenylethylbenzoic acid—present a classic analytical challenge. This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous differentiation of these isomers, grounded in experimental data and established scientific principles.
The Challenge of Isomeric Differentiation
The subtle differences in the substitution pattern on the benzoic acid ring of the ortho (2-), meta (3-), and para (4-) isomers of phenylethylbenzoic acid lead to distinct electronic environments. These differences, though minor, are detectable by modern spectroscopic techniques. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. Both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum is particularly diagnostic for distinguishing between the ortho, meta, and para isomers. The substitution pattern directly influences the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Region of Phenylethylbenzoic Acid Isomers (in CDCl₃)
| Proton Position | 2-Phenylethylbenzoic Acid | 3-Phenylethylbenzoic Acid | 4-Phenylethylbenzoic Acid |
| H-3 | ~7.35 (t) | ~7.90 (s) | ~7.25 (d) |
| H-4 | ~7.45 (t) | ~7.75 (d) | ~7.95 (d) |
| H-5 | ~7.30 (d) | ~7.40 (t) | ~7.25 (d) |
| H-6 | ~8.05 (d) | ~7.50 (d) | ~7.95 (d) |
| -CH₂CH₂Ph | ~3.10 (t), ~2.95 (t) | ~2.95 (t), ~2.75 (t) | ~2.90 (t), ~2.70 (t) |
| -COOH | ~10-12 (br s) | ~10-12 (br s) | ~10-12 (br s) |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration. 's' denotes singlet, 'd' doublet, 't' triplet, and 'br s' broad singlet.
The ortho isomer is expected to show the most complex splitting pattern in the aromatic region due to the close proximity of the two bulky substituents, leading to more significant through-space interactions. The para isomer, owing to its symmetry, should exhibit a simpler spectrum, likely two distinct doublets. The meta isomer will present a pattern of intermediate complexity. The aliphatic protons of the phenylethyl group will appear as two triplets, with slight variations in their chemical shifts depending on the electronic influence of the carboxylic acid's position. The carboxylic acid proton itself will typically appear as a broad singlet far downfield, a signal that can be confirmed by its disappearance upon a D₂O exchange.[1]
¹³C NMR Spectroscopy: A Complementary Perspective
¹³C NMR spectroscopy provides further confirmation of the isomeric structure by revealing the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Phenylethylbenzoic Acid Isomers (in CDCl₃)
| Carbon Position | 2-Phenylethylbenzoic Acid | 3-Phenylethylbenzoic Acid | 4-Phenylethylbenzoic Acid |
| C-1 | ~132.5 | ~130.0 | ~127.5 |
| C-2 | ~140.0 | ~128.5 | ~130.0 |
| C-3 | ~126.0 | ~135.0 | ~128.5 |
| C-4 | ~131.0 | ~128.0 | ~145.0 |
| C-5 | ~128.0 | ~129.0 | ~128.5 |
| C-6 | ~130.0 | ~129.5 | ~130.0 |
| C=O | ~172.0 | ~171.5 | ~171.0 |
| -CH₂CH₂Ph | ~38.0, ~36.0 | ~37.5, ~35.5 | ~37.0, ~35.0 |
| Phenyl C's | ~141.0, ~128.5, ~126.0 | ~141.5, ~128.5, ~126.0 | ~141.0, ~128.5, ~126.0 |
Note: These are predicted values.
The chemical shift of the carbon atom attached to the carboxylic acid group (C-1) and the carbon bearing the phenylethyl substituent are particularly sensitive to the substitution pattern. The para isomer's symmetry will result in fewer signals in the aromatic region compared to the ortho and meta isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the phenylethylbenzoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -COOH peak should disappear.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass 0-200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all three isomers will show the characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) is where key differences can be observed.[3][4]
Table 3: Key Predicted IR Absorption Bands (cm⁻¹) for Phenylethylbenzoic Acid Isomers
| Vibrational Mode | 2-Phenylethylbenzoic Acid | 3-Phenylethylbenzoic Acid | 4-Phenylethylbenzoic Acid |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | 2850-2960 |
| C=O stretch (carboxylic acid) | ~1690 | ~1700 | ~1705 |
| C=C stretch (aromatic) | ~1600, 1450-1500 | ~1605, 1450-1500 | ~1610, 1450-1500 |
| C-H out-of-plane bending | ~750 (ortho) | ~760, ~880 (meta) | ~840 (para) |
The most diagnostic feature in the IR spectra for differentiating these isomers is the C-H out-of-plane bending vibrations in the fingerprint region. The substitution pattern on the benzene ring gives rise to characteristic absorption bands: ortho-disubstituted rings typically show a strong band around 750 cm⁻¹, meta-disubstituted rings show bands around 760 cm⁻¹ and 880 cm⁻¹, and para-disubstituted rings have a characteristic band around 840 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid phenylethylbenzoic acid isomer onto the center of the ATR crystal.[5]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Do not overtighten.[6]
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[5]
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. While all three isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.
The fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[7] For phenylethylbenzoic acid, a key fragmentation pathway is expected to be the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion (m/z 91).
Table 4: Expected Key Fragments (m/z) in the EI Mass Spectra of Phenylethylbenzoic Acid Isomers
| Fragment | 2-Phenylethylbenzoic Acid | 3-Phenylethylbenzoic Acid | 4-Phenylethylbenzoic Acid |
| [M]⁺ | 226 | 226 | 226 |
| [M-OH]⁺ | 209 | 209 | 209 |
| [M-COOH]⁺ | 181 | 181 | 181 |
| [C₇H₇]⁺ (tropylium ion) | 91 | 91 | 91 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Differentiation between the isomers via mass spectrometry can be challenging as the primary fragmentation pathways are often similar. However, subtle differences in the relative abundances of certain fragment ions may be observed. For the ortho isomer, intramolecular interactions between the phenylethyl and carboxylic acid groups could lead to unique fragmentation pathways not observed in the meta and para isomers, potentially involving cyclization or rearrangement upon ionization.[8]
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument to ensure mass accuracy.
-
-
Direct Infusion:
-
Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[9]
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Sources
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 3-(2-Phenylethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a versatile and privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This guide delves into the structure-activity relationship (SAR) of a specific subclass: 3-(2-phenylethyl)benzoic acid and its analogs. By synthesizing data from available literature, we will explore the synthetic routes to these compounds, analyze the impact of structural modifications on their biological activities, and provide detailed experimental protocols for their evaluation.
Introduction to the 3-(2-Phenylethyl)benzoic Acid Scaffold
The 3-(2-phenylethyl)benzoic acid molecule is characterized by a benzoic acid core with a phenylethyl substituent at the meta-position. This arrangement provides a unique three-dimensional structure with distinct hydrophobic and hydrophilic regions, making it an intriguing candidate for interacting with biological macromolecules. While the 2-(2-phenylethyl) isomer has been utilized as a precursor for the synthesis of dibenzosuberenone-based antidepressants, the pharmacological profile of the 3-substituted isomer and its derivatives is an area of emerging research.[6] This guide will focus on collating the current understanding of how modifications to this scaffold influence its biological effects.
General Synthetic Strategies
The synthesis of 3-(2-phenylethyl)benzoic acid analogs typically involves standard organic chemistry transformations. The core structure itself can be prepared through various cross-coupling reactions. A general and adaptable synthetic approach is outlined below.
General Synthesis of 3-(2-Phenylethyl)benzoic Acid
A common strategy involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the benzoic acid ring and the phenylethyl moiety.
Figure 1: General Suzuki-Miyaura coupling for the synthesis of the core scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzoic acid (1 equivalent) and (2-phenylethyl)boronic acid (1.2 equivalents) in a suitable solvent system, such as a 3:1 mixture of dioxane and water.
-
Catalyst and Base: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with 1M HCl. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(2-phenylethyl)benzoic acid.
Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives: General Principles
Before delving into the specifics of 3-(2-phenylethyl)benzoic acid analogs, it is instructive to review the broader SAR principles governing benzoic acid derivatives. The position and nature of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, can dramatically alter the biological activity.[4]
-
Substitution on the Aromatic Ring: The electronic properties and steric bulk of substituents on the benzoic acid ring are critical determinants of activity. Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -Cl) can influence the pKa of the carboxylic acid and the overall electron density of the ring, thereby affecting receptor binding and pharmacokinetic properties.[3]
-
Modification of the Carboxylic Acid: The carboxylic acid moiety is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. Esterification or amidation of the carboxyl group can modulate the compound's polarity, membrane permeability, and metabolic stability.
Case Study: 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors
A recent and compelling example of the therapeutic potential of 3-substituted benzoic acid analogs comes from the development of inhibitors for the SARS-CoV-2 Nsp14 methyltransferase.[7] This enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.
Researchers identified 3-(adenosylthio)benzoic acid as a lead compound and explored its SAR to improve its potency and cell permeability.[7]
SAR Insights from Nsp14 Inhibitors
The study revealed several key SAR trends for this class of compounds:[7]
-
Substitution at the 2-position of the benzoic acid ring: Introduction of chloro, bromo, methoxy, or phenyl substituents at the 2-position led to an 8-9-fold improvement in inhibitory activity.
-
Introduction of a 3-phenyl group: The addition of a phenyl group at the 3-position of the benzoic acid in 3-(adenosylthiomethyl)benzoic acid resulted in a compound with subnanomolar inhibitory activity against Nsp14.[7]
-
Bisubstrate Inhibition: Docking studies suggest that these phenyl-substituted derivatives act as bisubstrate inhibitors, occupying both the S-adenosyl-L-methionine (SAM) and mRNA-binding sites of the enzyme.[7]
| Compound | Substitution on Benzoic Acid | Nsp14 IC₅₀ (nM) |
| Lead Compound | None | ~100 |
| Analog 1 | 2-chloro | ~12 |
| Analog 2 | 2-phenyl | ~11 |
| Analog 3 | 3-phenyl (on adenosylthiomethyl) | <1 |
Table 1: Inhibitory activity of 3-(adenosylthio)benzoic acid analogs against SARS-CoV-2 Nsp14. (Data synthesized from[7])
Figure 2: SAR summary for 3-(adenosylthio)benzoic acid analogs as Nsp14 inhibitors.
Pharmacophore Modeling in Drug Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity.[8][9] For the 3-(2-phenylethyl)benzoic acid scaffold, a hypothetical pharmacophore model can be constructed based on its structural features and potential interactions with a biological target.
A typical pharmacophore model for this scaffold might include:
-
A hydrogen bond acceptor: The carboxylic acid group.
-
Aromatic rings: The benzoic acid ring and the phenyl ring of the phenylethyl moiety, which can participate in π-π stacking or hydrophobic interactions.
-
A hydrophobic feature: The ethyl linker.
Figure 3: A hypothetical pharmacophore model for 3-(2-phenylethyl)benzoic acid analogs.
This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of biological activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized 3-(2-phenylethyl)benzoic acid analogs, a variety of in vitro and in vivo assays can be employed. The choice of assay will depend on the therapeutic target of interest.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Protocol: Enzyme Inhibition Assay
-
Reagents and Materials: Purified enzyme, substrate, buffer solution, test compounds dissolved in a suitable solvent (e.g., DMSO), and a microplate reader.
-
Assay Procedure: a. In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. b. Incubate the mixture for a predetermined time at a specific temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds by fitting the data to a dose-response curve.
Cell-Based Assays for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The 3-(2-phenylethyl)benzoic acid scaffold represents a promising starting point for the design of novel therapeutic agents. While the available SAR data for this specific analog series is still emerging, the broader understanding of benzoic acid derivatives provides a solid foundation for future drug discovery efforts. The recent identification of potent SARS-CoV-2 Nsp14 inhibitors based on a related 3-substituted benzoic acid core highlights the potential of this chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-(2-phenylethyl)benzoic acid analogs to elucidate more comprehensive SAR. The exploration of different substituents on both aromatic rings and modifications of the ethyl linker and carboxylic acid group will be crucial for identifying compounds with optimized potency, selectivity, and pharmacokinetic properties. The application of computational tools such as pharmacophore modeling and molecular docking will continue to play a vital role in guiding the rational design of these novel analogs for a range of therapeutic targets.
References
-
Berne, S., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. Molecules, 28(2), 735. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Phenylethylbenzoic Acid Isomers for Drug Development Professionals
Introduction: The Critical Role of Isomerism in Drug Pharmacokinetics
In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1] Phenylethylbenzoic acid (PEBA), a scaffold of interest in medicinal chemistry, exists as three positional isomers: 2-phenylethylbenzoic acid (2-PEBA), 3-phenylethylbenzoic acid (3-PEBA), and 4-phenylethylbenzoic acid (4-PEBA). The seemingly subtle shift in the position of the phenylethyl group on the benzoic acid ring can lead to significant differences in how these compounds are absorbed, distributed, metabolized, and excreted (ADME). A thorough understanding of these differences is paramount for selecting the optimal candidate for further development.
While direct comparative experimental data on the pharmacokinetics of these specific isomers is not extensively available in the public domain, this guide will provide a scientifically grounded comparison based on established principles of pharmacokinetics, structure-activity relationships (SAR), and data from related benzoic acid derivatives.[2] This analysis will offer valuable insights for researchers, scientists, and drug development professionals, enabling more informed decision-making in the early stages of drug discovery.
Predicted Physicochemical Properties and Their Pharmacokinetic Implications
The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as lipophilicity (logP), acidity (pKa), and polar surface area (PSA) can predict a compound's ability to cross biological membranes and interact with metabolic enzymes and transporters.
Below is a table of predicted physicochemical properties for the three PEBA isomers. These values provide a foundation for inferring their relative pharmacokinetic profiles.
| Property | 2-Phenylethylbenzoic Acid | 3-Phenylethylbenzoic Acid | 4-Phenylethylbenzoic Acid | Implication for Pharmacokinetics |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | Identical molecular weight suggests similar passive diffusion potential, but spatial arrangement is key. |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol | Affects diffusion rates and potential for renal filtration. |
| Predicted pKa | ~4.1 | ~4.3 | ~4.4 | Influences the degree of ionization at physiological pH, which in turn affects absorption and distribution. A lower pKa indicates a stronger acid. |
| Predicted logP | ~3.8 | ~3.9 | ~3.9 | Indicates high lipophilicity for all isomers, suggesting good absorption across lipid membranes but also potential for higher plasma protein binding and distribution into tissues. |
| Predicted Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | Identical PSA suggests similar potential for passive transport across membranes, but steric hindrance from the ortho-substituent in 2-PEBA could play a role. |
Note: Predicted values are estimations and should be confirmed experimentally.
A Comparative Analysis of ADME Profiles: An Inferential Approach
Isomeric variations can significantly impact the four key pharmacokinetic processes: absorption, distribution, metabolism, and excretion.[3]
Absorption
All three PEBA isomers are predicted to have high lipophilicity (logP > 3), suggesting they are likely to be well-absorbed after oral administration through passive diffusion across the gastrointestinal tract. The slight differences in their predicted pKa values may lead to minor variations in the extent and rate of absorption, as the degree of ionization in the stomach and intestines will differ.
Distribution
The high lipophilicity of the PEBA isomers suggests they will likely exhibit significant binding to plasma proteins, such as albumin. This can influence their volume of distribution and the fraction of unbound drug available to exert a pharmacological effect. The ortho-position of the phenylethyl group in 2-PEBA might introduce steric hindrance that could slightly alter its binding affinity to plasma proteins compared to the meta and para isomers.
Metabolism: The Key Differentiator
Metabolism is where the most significant differences between the isomers are anticipated. The primary sites of metabolism for these compounds are expected to be the aromatic rings and the ethyl side chain, primarily mediated by cytochrome P450 (CYP) enzymes.[4]
Plausible Metabolic Pathways:
-
Hydroxylation of the Aromatic Rings: CYP enzymes can hydroxylate the benzoic acid ring and the phenyl ring of the phenylethyl moiety. The position of the phenylethyl group will influence the accessibility of different positions on the benzoic acid ring to the active site of CYP enzymes. For 2-PEBA, the ortho-substituent may sterically hinder hydroxylation at adjacent positions.
-
Oxidation of the Ethyl Side Chain: The ethyl bridge can undergo oxidation to form alcohol and ketone metabolites.
-
Conjugation: The carboxylic acid group is a prime site for glucuronidation (via UGTs) and conjugation with amino acids (e.g., glycine to form a hippuric acid analog). The hydroxylated metabolites can also undergo glucuronidation or sulfation.
The rate and profile of metabolism for each isomer will likely differ due to:
-
Steric Hindrance: The bulky phenylethyl group in the ortho position of 2-PEBA may impede the approach of metabolizing enzymes, potentially leading to a slower rate of metabolism compared to 3-PEBA and 4-PEBA.
-
Electronic Effects: The position of the substituent can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack by CYP enzymes.
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A Head-to-Head Comparison of Synthesis Routes for Phenylethylbenzoic Acid Isomers: A Guide for Researchers
Phenylethylbenzoic acid isomers are valuable building blocks in medicinal chemistry and materials science. Their structural motifs are present in a range of pharmacologically active compounds and functional materials. The position of the phenylethyl group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—significantly influences the molecule's physical, chemical, and biological properties. Consequently, the efficient and selective synthesis of each isomer is of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the most effective and commonly employed synthesis routes for 2-(phenylethyl)benzoic acid, 3-(phenylethyl)benzoic acid, and 4-(phenylethyl)benzoic acid. We will delve into the mechanistic details of each synthetic strategy, provide field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate route for your research needs.
Synthesis of 2-(Phenylethyl)benzoic Acid: A Direct Approach
The synthesis of the ortho-isomer, 2-(phenylethyl)benzoic acid, is well-documented, primarily due to its role as a key intermediate in the synthesis of dibenzosuberone, a precursor to several tricyclic antidepressants like Amitriptyline.[1][2] The most prevalent and efficient methods involve the reduction of 3-benzalphthalide or its derivatives.
Route 1: Reduction of 3-Benzalphthalide
The classical approach to 2-(phenylethyl)benzoic acid involves the reduction of 3-benzalphthalide. This starting material can be readily prepared from phthalic anhydride and phenylacetic acid. Several reduction methods have been reported, each with its own set of advantages and disadvantages.
1.1. Catalytic Hydrogenation
Catalytic hydrogenation of the exocyclic double bond and subsequent hydrogenolysis of the lactone ring of 3-benzalphthalide or the intermediate 3-benzylphthalide affords 2-(phenylethyl)benzoic acid. Common catalysts include palladium on carbon (Pd/C) or platinum-based catalysts in an acidic medium.[3]
-
Mechanism: The reaction proceeds through the initial hydrogenation of the alkene bond to form 3-benzylphthalide. Under acidic conditions, the lactone is then cleaved via hydrogenolysis to yield the final product. The choice of catalyst and reaction conditions is crucial to prevent over-reduction of the aromatic rings.
-
Experimental Protocol (General): A solution of 3-benzalphthalide in a suitable solvent (e.g., acetic acid) is subjected to hydrogen gas at a specific pressure in the presence of a platinum metal catalyst. The reaction is monitored until the uptake of hydrogen ceases.
1.2. Transfer Hydrogenation
A safer and more operationally simple alternative to using hydrogen gas is transfer hydrogenation. This method utilizes a hydrogen donor in the presence of a palladium catalyst. A particularly effective method employs dipentene as the hydrogen source.[1]
-
Causality behind Experimental Choices: Dipentene is a readily available and inexpensive hydrogen donor. The use of a high-boiling solvent like dipentene allows the reaction to be carried out at reflux, facilitating the hydrogen transfer. Palladium on carbon is a robust and efficient catalyst for this transformation.
-
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The product can be readily isolated and purified by crystallization, and its identity confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
Detailed Experimental Protocol: Transfer Hydrogenation of 3-Benzalphthalide [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-benzalphthalide (1 equivalent), dipentene (1.5 volumes relative to the mass of 3-benzalphthalide), and 10% Palladium on carbon (10% w/w relative to 3-benzalphthalide).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with acetone. Filter the mixture to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(phenylethyl)benzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2-(phenylethyl)benzoic acid.
Synthesis of 3-(Phenylethyl)benzoic Acid and 4-(Phenylethyl)benzoic Acid: Multi-Step Strategies
In contrast to the ortho-isomer, direct, single-step syntheses for 3- and 4-(phenylethyl)benzoic acid are not as well-established. However, several reliable multi-step strategies can be employed, leveraging powerful cross-coupling and reduction reactions.
Route 2: Palladium-Catalyzed Cross-Coupling followed by Reduction
This versatile approach involves the formation of a carbon-carbon bond between a functionalized benzoic acid derivative and a styrene or phenylacetylene derivative, followed by the reduction of the newly formed double or triple bond. The choice of the specific cross-coupling reaction (Heck or Sonogashira) depends on the desired intermediate.
2.1. Heck Coupling of Halobenzoic Acids with Styrene
The Heck reaction provides a powerful method for the coupling of an aryl halide with an alkene.[4] For the synthesis of the meta- and para-isomers of phenylethylbenzoic acid, the corresponding halobenzoic acid (e.g., 3-iodobenzoic acid or 4-bromobenzoic acid) can be coupled with styrene.[5][6]
-
Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.
2.2. Sonogashira Coupling of Halobenzoic Acids with Phenylacetylene
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] Coupling of a halobenzoic acid with phenylacetylene yields a (phenylethynyl)benzoic acid intermediate.
-
Mechanism: The Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalytic cycle. The key steps include oxidative addition of the aryl halide to the palladium catalyst and transmetalation from a copper acetylide species.
2.3. Reduction of the Unsaturated Intermediate
The styryl- or phenylethynyl-benzoic acid intermediates generated from the Heck or Sonogashira coupling can be readily reduced to the desired phenylethylbenzoic acid. Catalytic hydrogenation over a palladium or platinum catalyst is the most common and efficient method.
-
Causality behind Experimental Choices: Palladium on carbon is a highly effective catalyst for the hydrogenation of both double and triple bonds under mild conditions, ensuring the aromatic rings remain intact.[9][10][11]
Detailed Experimental Workflow: Synthesis of 3-(Phenylethyl)benzoic Acid via Sonogashira Coupling and Hydrogenation
Caption: Workflow for the synthesis of 3-(phenylethyl)benzoic acid.
Route 3: Friedel-Crafts Acylation followed by Reduction
The Friedel-Crafts acylation offers a classic method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[12][13] This can be adapted for the synthesis of phenylethylbenzoic acid isomers by acylating a suitable aromatic substrate with a phenacyl chloride derivative, followed by reduction of the resulting ketone.
-
Mechanism: The Friedel-Crafts acylation proceeds via the formation of an acylium ion electrophile, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction.
3.1. Acylation and Subsequent Reduction
For the synthesis of the meta- and para-isomers, one could envision a Friedel-Crafts acylation of a suitably protected benzoic acid derivative with phenacyl chloride, or the acylation of ethylbenzene with a chloroformylbenzoic acid derivative. The resulting ketone is then reduced to the desired methylene group. Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.[1][12]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable to strong acidic conditions.[14][15]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.[12][16][17]
Detailed Experimental Workflow: Synthesis of 4-(Phenylethyl)benzoic Acid via Friedel-Crafts Acylation and Clemmensen Reduction
Caption: Workflow for the synthesis of 4-(phenylethyl)benzoic acid.
Head-to-Head Comparison of Synthesis Routes
| Synthesis Route | Isomer | Key Reaction(s) | Advantages | Disadvantages | Typical Yield |
| Route 1: Reduction of 3-Benzalphthalide | Ortho | Transfer Hydrogenation | Direct, one-step from a readily available precursor; high yielding; operationally simple. | Limited to the ortho-isomer. | >90%[1] |
| Route 2: Cross-Coupling & Reduction | Meta, Para | Heck/Sonogashira Coupling, Catalytic Hydrogenation | Versatile for different isomers; high functional group tolerance; generally good yields. | Multi-step process; requires palladium catalysts which can be expensive. | 70-90% (overall) |
| Route 3: Friedel-Crafts Acylation & Reduction | Meta, Para | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction | Utilizes readily available starting materials; well-established reactions. | Can have issues with regioselectivity in the acylation step; harsh conditions for reduction. | 60-80% (overall) |
Conclusion
The synthesis of phenylethylbenzoic acid isomers can be achieved through several effective routes. For the ortho-isomer , the reduction of 3-benzalphthalide, particularly via transfer hydrogenation, stands out as the most direct and efficient method. For the meta- and para-isomers , multi-step sequences involving palladium-catalyzed cross-coupling reactions (Heck or Sonogashira) followed by catalytic hydrogenation offer a versatile and high-yielding approach. The Friedel-Crafts acylation followed by reduction provides a viable alternative, though potential challenges with regioselectivity and harsh reaction conditions should be considered.
The choice of the optimal synthesis route will ultimately depend on the specific research requirements, including the desired isomer, scale of the reaction, available starting materials, and the tolerance of other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of these valuable compounds.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Phenylethylbenzoic Acid Isomers
In the landscape of pharmaceutical research and development, the precise detection and quantification of small molecules are paramount. This is particularly true for isomeric compounds, where minute structural differences can lead to significant variations in pharmacological activity and toxicity. This guide provides an in-depth analysis of antibody cross-reactivity against the ortho-, meta-, and para-isomers of phenylethylbenzoic acid, a class of molecules with relevance in drug discovery and metabolism studies. As researchers and drug development professionals, understanding the specificity of your antibody reagents is not just a matter of good practice; it is a critical component of data integrity and regulatory compliance.
This document will delve into the nuances of antibody-isomer recognition, present a robust experimental framework for evaluating cross-reactivity, and offer a comparative analysis based on experimental data. Our goal is to equip you with the foundational knowledge and practical tools to confidently assess the selectivity of your immunoassays.
The Challenge of Isomeric Specificity
The ability to distinguish between these isomers is crucial. For instance, in toxicological studies, one isomer might be benign while another is toxic. In pharmacokinetic analyses, the metabolic fate of a drug could lead to the formation of different isomers, each with its own clearance rate and activity profile. Therefore, an immunoassay with high specificity for a single isomer is often a necessity.
Visualizing the Isomers
The structural differences between the ortho-, meta-, and para-isomers of phenylethylbenzoic acid are subtle yet significant for antibody recognition.
Caption: Chemical structures of ortho-, meta-, and para-phenylethylbenzoic acid.
Comparative Analysis of Antibody Cross-Reactivity
To illustrate the practical aspects of isomer specificity, we present data from a competitive ELISA designed to assess the cross-reactivity of a hypothetical monoclonal antibody raised against 4-(phenylethyl)benzoic acid (para-isomer).
Experimental Overview
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed.[3][4] This format is ideal for detecting small molecules like phenylethylbenzoic acid.[4][5] The principle relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Data Summary
The performance of the anti-4-(phenylethyl)benzoic acid antibody was evaluated against all three isomers. The key metrics for comparison are the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, and the cross-reactivity percentage, calculated relative to the target analyte (para-isomer).
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-(phenylethyl)benzoic acid (Para) | 15 | 100 |
| 3-(phenylethyl)benzoic acid (Meta) | 150 | 10 |
| 2-(phenylethyl)benzoic acid (Ortho) | >1000 | <1.5 |
Cross-Reactivity (%) = (IC50 of para-isomer / IC50 of competing isomer) x 100
Interpretation of Results
The data clearly demonstrates the high specificity of the antibody for the para-isomer. The IC50 value for the para-isomer is the lowest, indicating the strongest binding affinity. The cross-reactivity with the meta-isomer is significantly lower at 10%, and the ortho-isomer shows negligible cross-reactivity. This level of specificity is crucial for applications requiring the exclusive detection of the para-isomer.
The observed differences in cross-reactivity can be attributed to the way each isomer fits into the antibody's binding site (paratope). The antibody was likely generated using a hapten-carrier conjugate that presented the para-isomer in a specific orientation, leading to a binding pocket that is sterically and electronically optimized for this configuration.[6][7][8] The altered positions of the phenylethyl group in the ortho- and meta-isomers likely introduce steric hindrance, preventing a stable interaction with the antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, step-by-step protocol for determining the cross-reactivity of an antibody against small molecule isomers.
Principle of the Assay
Caption: Workflow of the competitive ELISA for cross-reactivity determination.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-phenylethylbenzoic acid monoclonal antibody
-
Phenylethylbenzoic acid isomers (ortho-, meta-, para-)
-
Coating antigen (e.g., para-phenylethylbenzoic acid conjugated to BSA)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target-like molecule on the plate surface, which will compete with the free analyte.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound coating antigen.
-
Rationale: Thorough washing is critical to reduce background noise.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Rationale: Blocking prevents non-specific binding of antibodies to the plate surface.
-
-
Competition:
-
Prepare serial dilutions of the phenylethylbenzoic acid isomers (standards and test samples) in assay buffer.
-
In separate tubes, mix 50 µL of each isomer dilution with 50 µL of the diluted primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the critical competition step where the free isomer in solution competes with the immobilized antigen for binding to the primary antibody.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
Rationale: This removes unbound primary antibody and any antibody-isomer complexes.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has bound to the coated antigen.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Rationale: The HRP enzyme on the secondary antibody catalyzes the conversion of the TMB substrate, producing a colored product.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the isomer concentration.
-
Determine the IC50 value for each isomer from the curve.
-
Calculate the cross-reactivity percentage as described in the data summary section.
-
Conclusion and Best Practices
The successful development and validation of an immunoassay for a small molecule require a thorough assessment of its specificity. When dealing with isomers like phenylethylbenzoic acid, this becomes even more critical. The provided data and protocol serve as a guide for researchers to systematically evaluate the cross-reactivity of their antibodies.
Key Takeaways:
-
Antibody specificity is paramount: Minor changes in the substitution pattern of an aromatic ring can dramatically affect antibody binding.[9][10]
-
Competitive ELISA is a powerful tool: This assay format is well-suited for quantifying small molecules and assessing antibody cross-reactivity.[3][5]
-
Hapten design is crucial: The way a hapten is designed and conjugated to a carrier protein significantly influences the specificity of the resulting antibody.[6][11]
-
Thorough validation is non-negotiable: Always test your antibody against all relevant isomers and potential cross-reactants to ensure the reliability of your results.
By adhering to these principles and employing robust experimental designs, researchers can develop highly specific immunoassays that provide accurate and reproducible data, ultimately contributing to the advancement of drug development and scientific research.
References
-
Antibody Cross Reactivity And How To Avoid It? - ELISA kit . BTL Biotechno Labs Pvt. Ltd. [Link]
-
Anti benzoic acid monoclonal antibody - Ringbio . Ring Biotechnology Co., Ltd. [Link]
-
Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . Applied Sciences, 11(16), 7586. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay . The Clinical Biochemist Reviews, 30(4), 131–156. [Link]
-
Ashenhurst, J. (2023). Understanding Ortho, Para, and Meta Directors . Master Organic Chemistry. [Link]
-
Li, Y., Wang, Y., Li, Y., & Li, J. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection . Foods, 11(15), 2244. [Link]
-
Vykydalová, M., Malíková, M., Pejchal, V., Waisser, K., & Kuneš, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates . Bioorganic & Medicinal Chemistry, 23(5), 965–974. [Link]
-
Esteve-Turrillas, F. A., Agulló, C., Abad-Fuentes, A., & Mercader, J. V. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol . ACS Omega, 3(10), 13617–13625. [Link]
-
Cohen, L., Walt, D. R., & Shvartsman, D. B. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays . Journal of Immunological Methods, 455, 28–34. [Link]
-
Al Qaraghuli, M. M., Brazel, D., & O'Kennedy, R. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding . International Journal of Molecular Sciences, 22(11), 5987. [Link]
-
van der Meer, T., Martens, J., & Berden, G. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy . Analyst, 144(10), 3212–3220. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding . Boster Biological Technology. [Link]
-
de Medina, P., Paillasse, M. R., Segala, G., Al Saati, T., Boyes, J., Delsol, G., ... & Poirot, M. (2012). Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A . Biochimie, 94(9), 2003–2007. [Link]
-
Tose, L. V., & de Souza, V. (2021). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry . Journal of the American Society for Mass Spectrometry, 32(9), 2397–2405. [Link]
-
Li, Y., Liu, Y., Zhang, H., & Li, Z. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi . Molecules, 23(10), 2465. [Link]
-
Pătru, M., Chiriac, A., & Funar-Timofei, S. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies . Bioorganic & Medicinal Chemistry Letters, 25(15), 2942–2947. [Link]
-
van der Meer, T., Martens, J., & Berden, G. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy . ChemRxiv. [Link]
-
Sharma, O., Sharma, P., Shrivastava, B., & Singh, J. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives . Asian Pacific Journal of Health Sciences, 5(4), 79-84. [Link]
-
ortho, meta, & para positions on aromatic rings . Chem Help ASAP. [Link]
-
Hapten Specific Antibody Discovery Service . Creative Biolabs. [Link]
-
Bîcu, E., Găină, L., & Mangalagiu, I. I. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . Molecules, 26(11), 3321. [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. ELISA kits and immunoassays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
